Carperitide
Description
This compound has been reported in Metasequoia glyptostroboides with data available.
This compound is a Protein drug with a maximum clinical trial phase of III.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQLIUXCMFBZME-MPVJKSABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H203N45O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346607 | |
| Record name | Carperitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3080.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85637-73-6, 89213-87-6 | |
| Record name | Atrial Natriuretic Factor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085637736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carperitide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089213876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrial natriuretic peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carperitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89213-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Carperitide in Heart Failure: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a therapeutic agent utilized in the management of acute heart failure.[1] Its multifaceted mechanism of action offers a physiological approach to alleviating the complex pathophysiology of this condition. This technical guide provides an in-depth exploration of the molecular and physiological effects of this compound, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.
This compound exerts its effects primarily through the activation of natriuretic peptide receptor-A (NPR-A), leading to a cascade of intracellular events that culminate in vasodilation, natriuresis, and diuresis.[2] These actions collectively reduce cardiac preload and afterload, thereby improving hemodynamic parameters in patients with heart failure.[1]
Core Mechanism of Action: The cGMP Signaling Pathway
The principal mechanism of this compound involves its interaction with the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[2] This binding event triggers the intracellular production of cyclic guanosine monophosphate (cGMP), a key second messenger.[3]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to vasodilation and natriuresis.
Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets in vascular smooth muscle and renal tubular cells.[4] In vascular smooth muscle, PKG activation leads to vasodilation through multiple mechanisms, including the activation of myosin light chain phosphatase, which dephosphorylates myosin light chains, and the inhibition of calcium influx through L-type calcium channels.[2][3] In the kidneys, cGMP inhibits sodium reabsorption in the renal tubules, leading to natriuresis and diuresis.[1] this compound also suppresses the renin-angiotensin-aldosterone system (RAAS).[5]
Quantitative Data on this compound's Effects
The clinical efficacy of this compound is evidenced by measurable improvements in hemodynamic and renal parameters. The following tables summarize quantitative data from various studies.
Hemodynamic Effects of this compound
| Parameter | Baseline (Mean ± SD) | Post-Carperitide (Mean ± SD) | Dose/Duration | Patient Population | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | |||||
| 24.1 ± 7.2 | 16.9 ± 6.5 | 0.05 µg/kg/min for 6h | ADHF with LVSD | [4] | |
| 22 ± 5 | 15 ± 4 | 0.1 µg/kg/min | Congestive Heart Failure | [6] | |
| Cardiac Index (L/min/m²) | |||||
| 2.0 ± 0.5 | 2.4 ± 0.6 | 0.05 µg/kg/min for 6h | ADHF with LVSD | [4] | |
| 1.9 | 2.6 | 0.1 µg/kg/min for 48h | Severe Acute Heart Failure | [1] | |
| Systemic Vascular Resistance (dyne·s/cm⁵) | |||||
| 1854 ± 563 | 1432 ± 421 | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] | |
| Mean Pulmonary Arterial Pressure (mmHg) | |||||
| 36 ± 9 | 28 ± 7 | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] | |
| Central Venous Pressure (mmHg) | |||||
| 13 ± 4 | 9 ± 3 | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] | |
| Systolic Blood Pressure (mmHg) | |||||
| 125 ± 23 | 110 ± 18 | 0.0125 µg/kg/min | Acute Heart Failure | [8] |
ADHF: Acute Decompensated Heart Failure; LVSD: Left Ventricular Systolic Dysfunction
Renal Effects of this compound
| Parameter | Control Group | This compound Group | Dose/Duration | Patient Population | Reference |
| Urine Volume (mL/day) | 1,692 | 2,560 | 0.1 µg/kg/min for 48h | Severe Acute Heart Failure | [1] |
| Urine Volume (mL/kg/h) | - | Increased | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] |
| Sodium Excretion | - | Increased | 0.1 µg/kg/min | Congestive Heart Failure | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Measurement of cGMP in Cultured Vascular Smooth Muscle Cells (Radioimmunoassay)
This protocol outlines the measurement of intracellular cGMP levels in response to this compound stimulation.
-
Cell Culture: Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Stimulation: Seed cells in 24-well plates. Prior to the experiment, wash the cells with serum-free DMEM. Incubate the cells with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) for a specified time (e.g., 10 minutes) at 37°C. Include a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells by adding 0.1 M HCl.
-
Radioimmunoassay (RIA):
-
Use a commercially available cGMP RIA kit.
-
Prepare cGMP standards of known concentrations.
-
In assay tubes, add a fixed amount of ¹²⁵I-labeled cGMP and a specific anti-cGMP antibody to both standards and cell lysate samples.
-
Incubate the tubes to allow competitive binding between the labeled and unlabeled cGMP for the antibody.
-
Precipitate the antibody-bound cGMP using a secondary antibody and polyethylene glycol.
-
Centrifuge the tubes to pellet the precipitate.
-
Aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the cGMP concentration in the samples by interpolating their radioactivity values on the standard curve.[9]
Assessment of Vasodilation in Isolated Aortic Rings
This ex vivo method assesses the direct vasodilatory effect of this compound on vascular tissue.
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300 g).
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the K-H buffer every 15-20 minutes.
-
Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (10⁻⁶ M) or KCl (60 mM).
-
-
Vasodilation Assay:
-
Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath.
-
Record the relaxation response as a percentage decrease from the pre-contracted tension.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).[2]
-
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse aortic ring preparation for vascular function measurements [bio-protocol.org]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. Systolic blood pressure at admission as a predictor of the response to initial this compound therapy in patients hospitalized for acute decompensated heart failure with left ventricular systolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioimmunoassay for the Quantification of cGMP Levels in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. Acute heart failure volume control multicenter randomized (AVCMA) trial: Comparison of tolvaptan and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Carperitide's role in regulating blood pressure and volume
An In-depth Technical Guide on Carperitide's Role in Regulating Blood Pressure and Volume
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its trade name HANP®, is a synthetic recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[1][2] ANP is a 28-amino-acid peptide hormone naturally synthesized and released by atrial myocytes in response to atrial wall distension, which occurs with increased blood volume and pressure.[1][3] this compound mimics the endogenous hormone's functions, playing a critical role in cardiovascular homeostasis through its potent vasodilatory, natriuretic, and diuretic properties.[4][5] It is primarily utilized in clinical settings, particularly in Japan, for the management of acute decompensated heart failure (ADHF), a condition characterized by fluid overload and elevated cardiac filling pressures.[2][6][7] This guide provides a comprehensive technical overview of this compound's mechanism of action, its pharmacodynamic effects on blood pressure and volume regulation, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with intrinsic guanylate cyclase activity.[1][4] This interaction initiates a cascade of intracellular events that are central to its therapeutic effects.
2.1 Receptor Binding and cGMP Production Upon intravenous administration, this compound binds to NPR-A located on the surface of target cells in the vascular smooth muscle, kidneys, and adrenal glands.[1] This binding event activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][8] The resulting elevation in intracellular cGMP concentration serves as the primary second messenger mediating this compound's downstream effects.[1][9]
2.2 Downstream Effects of cGMP Increased cGMP levels lead to the activation of cGMP-dependent protein kinase G (PKG), which phosphorylates various intracellular proteins to produce the following key physiological responses:[1][7][8]
-
Vasodilation: PKG activation in vascular smooth muscle cells leads to the relaxation of these cells, causing both arterial and venous dilation.[1] This reduces systemic vascular resistance (afterload) and venous return to the heart (preload), thereby decreasing cardiac workload.[2][10]
-
Natriuresis and Diuresis: In the kidneys, this compound increases glomerular filtration rate by dilating afferent arterioles and constricting efferent arterioles.[11] It also acts on the renal tubules to inhibit sodium reabsorption, leading to increased excretion of sodium (natriuresis) and water (diuresis).[1][11]
-
Neurohormonal Inhibition: this compound suppresses the renin-angiotensin-aldosterone system (RAAS) by inhibiting renin secretion from the kidneys and aldosterone release from the adrenal glands.[1][12] This action further contributes to vasodilation and a reduction in sodium and water retention. Additionally, it has an inhibitory effect on the sympathetic nervous system.[1][9]
Pharmacodynamic Data: Regulation of Blood Pressure and Volume
The clinical and preclinical utility of this compound is defined by its quantifiable effects on hemodynamic and renal parameters.
3.1 Preclinical Data Summary Studies in various animal models of heart failure have consistently demonstrated the beneficial hemodynamic effects of this compound.
| Parameter | Animal Model | This compound Dose/Administration | Key Findings | Reference(s) |
| Arterial Blood Pressure | Anesthetized & Conscious Dogs | Intravenous Injection | Elicited decreases in arterial blood pressure and total peripheral resistance. | [12] |
| Pulmonary Pressures | Dogs with induced Heart Failure | Intravenous Infusion | Decreased pulmonary capillary wedge pressure, pulmonary pressure, and right atrial pressure. | [10][12] |
| Cardiac Output | Dogs with induced Heart Failure | 0.1 - 1 µg/kg/min IV Infusion | Increased cardiac output. | [10] |
| Vascular Tone | Isolated Canine Arteries/Veins | In Vitro Application | Relaxed vessels contracted by norepinephrine. | [12] |
| Cardiac Hypertrophy | Rats with Aortocaval Shunt (Volume Overload) | Not specified | Inhibited the development of cardiac hypertrophy. | [13] |
| Renal Function | Rats with Endotoxemia | 1.8 μg/kg/h | Improved glomerular filtration and tubular flow rates. | [14] |
3.2 Clinical Data Summary In human subjects with acute heart failure, this compound administration leads to significant improvements in symptoms and hemodynamic status.
| Parameter | Patient Population | This compound Dose/Administration | Key Findings | Reference(s) |
| All-Cause Mortality | Acute Heart Failure (Meta-Analysis) | Various | No significant difference in all-cause mortality compared to control. | [9] |
| Rehospitalization | Acute Heart Failure (Meta-Analysis) | Various | No significant difference in heart failure hospitalization rates. | [9] |
| Hemodynamics | Refractory Congestive Heart Failure | Intravenous Infusion | Prompt and dramatic improvement in hemodynamic parameters. | [15] |
| Plasma cGMP | Acute Decompensated Heart Failure | 0.01-0.05 µg/kg/min for 72h | Significant increase in plasma cGMP levels. | [16] |
| Prognosis | Acute Decompensated Heart Failure | 0.01-0.05 µg/kg/min for 72h | Significant reduction in death and rehospitalization at 18-month follow-up. | [16] |
| Adverse Events | Acute Heart Failure ('Real World' Registry) | Median 0.085 µg/kg/min | Most frequent adverse event was hypotension (9.5%), occurring in the first 3 hours. | [17] |
| Dose-Dependent Mortality | Acute Heart Failure | <0.02 vs. ≥0.02 µg/kg/min | Low-dose (≥0.02 µg/kg/min) was associated with lower cardiovascular and all-cause mortality within 1 year compared to very-low-dose. | [18][19] |
Key Experimental Protocols
The characterization of this compound's effects relies on a range of established preclinical and clinical research methodologies.
4.1 Preclinical Animal Models of Heart Failure Animal models are fundamental for studying disease mechanisms and evaluating novel therapeutics in a controlled system.[20]
-
Myocardial Ischemia/Infarction Model: This is often created in dogs or rodents by the surgical ligation of a coronary artery (e.g., the left anterior descending coronary artery).[10][20] This model is crucial for studying post-infarction remodeling and the acute hemodynamic effects of drugs like this compound.[20]
-
Pressure Overload Model: Surgically constricting the aorta (e.g., transverse aortic constriction) in rodents induces chronic pressure overload, leading to cardiac hypertrophy and the transition to heart failure.[21] This model is used to study hypertension-triggered heart failure.[21]
-
Volume Overload Model: An aortocaval shunt surgically created in rats leads to chronic volume overload, inducing cardiac hypertrophy and failure, which can be used to assess the anti-hypertrophic effects of this compound.[13]
-
Chemically-Induced Models: Injections of substances like monocrotaline in rats can induce pulmonary artery hypertension and right ventricular hypertrophy.[21][22]
4.2 Measurement of cGMP Quantifying plasma or urine cGMP is a direct method to assess the biochemical efficacy of this compound.[23][24]
-
Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are the most common methods.[23][25][26]
-
Sample Collection and Preparation: Fasting blood samples are collected into tubes containing a preservative like EDTA.[25] The blood is centrifuged to separate the plasma, which is then stored at -70°C or lower until analysis.[25]
-
Assay Principle (ELISA):
-
A microplate is pre-coated with an antibody specific for cGMP.
-
Standards and unknown samples (plasma) are added to the wells, along with a fixed amount of enzyme-labeled cGMP.
-
During incubation, the sample's cGMP and the enzyme-labeled cGMP compete for binding to the antibody on the plate.
-
The plate is washed to remove unbound components.
-
A substrate is added, which reacts with the bound enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of cGMP in the original sample. A standard curve is used to calculate the concentration in the unknown samples.[25]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Toward a New Paradigm for Targeted Natriuretic Peptide Enhancement in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Natriuretic Peptides Cardiac Failure [cfrjournal.com]
- 5. jacc.org [jacc.org]
- 6. Animal models for screening agents useful in Heart Failure | PPTX [slideshare.net]
- 7. Current Modulation of Guanylate Cyclase Pathway Activity—Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardiovascular and renal effects of this compound and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 15. Marked and prompt hemodynamic improvement by this compound in refractory congestive heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heart Failure Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 21. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Direct measurement of cGMP in blood plasma and urine by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]
- 25. Associations Between the Cyclic Guanosine Monophosphate Pathway and Cardiovascular Risk Factors: MESA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Discovery and synthesis of Carperitide as a therapeutic agent
This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic application of Carperitide. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
The journey of this compound begins with the foundational discovery of Atrial Natriuretic Peptide (ANP), a hormone produced by the heart. In 1981, Adolfo J. de Bold and his team made the groundbreaking discovery that atrial muscle cells secrete a substance that plays a crucial role in regulating blood pressure and volume.[1][2] This finding established the heart as an endocrine organ.[3][4] The secreted polypeptide, ANP, was found to have potent diuretic, natriuretic, and vasodilatory properties, and it also inhibits the renin-angiotensin-aldosterone system.[2][5]
This compound, also known by the trade name HANP®, is the recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[6] It was developed by Daiichi Sankyo and has been primarily used in Japan for the treatment of acute heart failure.[6][7]
Synthesis of this compound
This compound is a 28-amino acid polypeptide that is produced using recombinant DNA technology.[6] This biotechnological approach allows for the large-scale production of the peptide. While solid-phase synthesis methods have also been explored, recombinant synthesis in microorganisms like Escherichia coli is a common approach.[8][9]
Recombinant Synthesis Protocol
A general protocol for the recombinant synthesis of this compound is as follows:
-
Gene Synthesis and Vector Construction: A synthetic gene encoding for α-hANP is designed and synthesized. To enhance expression and stability, the gene is often fused with a gene encoding a protective polypeptide. This fusion gene is then inserted into an expression vector, such as a plasmid.
-
Transformation: The recombinant expression vector is introduced into a host organism, typically E. coli.
-
Fermentation and Expression: The transformed microorganisms are cultured in a suitable medium under conditions that induce the expression of the fusion protein.
-
Purification of the Fusion Protein: After fermentation, the cells are harvested, and the fusion protein is extracted and purified. The fusion protein is often recovered from the cellular insoluble fraction.[10]
-
Cleavage and Isolation: The protective polypeptide is cleaved from the fusion protein using a specific enzyme, such as Achromobacter protease I, which is a lysine-specific endopeptidase.[10]
-
Final Purification: The recombinant this compound is then further purified to homogeneity using chromatographic techniques. The final product's amino acid sequence and biological activity are verified to be indistinguishable from native α-hANP.[10]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by mimicking the actions of endogenous ANP. It binds to the natriuretic peptide receptor-A (NPR-A), which is a membrane-bound guanylate cyclase.[7] This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The elevated levels of cGMP act as a second messenger, mediating the downstream physiological effects of this compound.
The primary effects include:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a reduction in both preload and afterload on the heart.[6]
-
Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion, which contributes to the reduction in blood pressure and volume.[7]
Therapeutic Applications and Clinical Data
This compound is primarily indicated for the treatment of acute decompensated heart failure (ADHF).[6] It is administered intravenously to provide rapid relief from symptoms such as dyspnea.[6]
Summary of Clinical Trial Data
The following tables summarize key quantitative data from clinical studies investigating the efficacy of this compound.
| Study | N (this compound) | N (Control) | Dosage | Primary Endpoint | Result |
| LASCAR-AHF | 122 | 125 | Low-dose | All-cause death and heart failure hospitalization within 2 years | No significant difference (HR 1.26) |
| COOPERATE-HF-J (LD-ANP) | 744 | 1098 (No-ANP) | ≥0.02 μg/kg/min | Cardiovascular mortality within 1 year | Significantly lower mortality (HR 0.696) |
| COOPERATE-HF-J (VLD-ANP) | 593 | 1098 (No-ANP) | <0.02 μg/kg/min | Cardiovascular mortality within 1 year | No significant difference |
| Meta-Analysis Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Conclusion |
| All-Cause Mortality | 1.02 | 0.63-1.66 | No significant difference |
| Hospitalization due to Heart Failure | 0.98 | 0.85-1.14 | No significant difference |
| In-Hospital Mortality | 1.16 | 1.07-1.27 | Significantly higher in this compound group |
Experimental Protocols
Clinical Trial Workflow: An Exemplar
The following diagram illustrates a typical workflow for a randomized controlled trial of this compound.
In Vitro Assay for Antifibrotic Activity
To assess the potential antifibrotic effects of this compound in vitro, the following protocol can be employed:
-
Cell Culture: Human cardiac fibroblasts are cultured in appropriate media.
-
Induction of Fibrosis: Cells are treated with a profibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1), to induce differentiation into myofibroblasts.
-
Treatment: Concurrent with TGF-β1 treatment, cells are exposed to varying concentrations of this compound.
-
Immunofluorescence Staining: After a defined incubation period (e.g., 48 hours), cells are fixed and stained for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and for collagen type I.
-
High-Content Imaging and Analysis: Stained cells are imaged using a high-content imaging system. The intensity of α-SMA and collagen staining is quantified to determine the effect of this compound on myofibroblast formation and collagen deposition.
Conclusion
This compound, a recombinant form of the endogenous hormone ANP, represents a significant development in the treatment of acute heart failure. Its mechanism of action, centered on the activation of the NPR-A/cGMP signaling pathway, leads to beneficial hemodynamic effects. While clinical data on long-term outcomes have been mixed, it remains an important therapeutic option in specific clinical settings. Further research may help to better define its role and identify patient populations most likely to benefit from this compound therapy.
References
- 1. Adolfo J. de Bold - Wikipedia [en.wikipedia.org]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Pharmacologic effects of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103880946A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN102382188B - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 10. Bacterial synthesis of recombinant alpha-human atrial natriuretic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Carperitide: A Technical Guide to its Physiological Effects on Cardiovascular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analogue of human atrial natriuretic peptide (ANP), is a pharmaceutical agent with significant effects on cardiovascular homeostasis.[1][2] Primarily utilized in the management of acute decompensated heart failure (ADHF), this compound exerts its influence through a multifaceted mechanism of action, impacting vascular tone, renal function, and neurohormonal systems.[2][3] This technical guide provides an in-depth exploration of the core physiological effects of this compound, detailing its signaling pathways, quantitative hemodynamic impact, and the experimental protocols used to elucidate its function.
Mechanism of Action and Signaling Pathway
This compound's physiological effects are initiated by its binding to the natriuretic peptide receptor-A (NPR-A).[1] This receptor is a transmembrane protein with intrinsic guanylate cyclase activity.[4] The binding of this compound to the extracellular domain of NPR-A induces a conformational change, leading to the activation of the intracellular guanylate cyclase domain.[5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]
The elevation of intracellular cGMP concentration is the central event in this compound's signaling cascade. cGMP acts as a second messenger, primarily activating protein kinase G (PKG).[1] PKG, in turn, phosphorylates various downstream targets in vascular smooth muscle cells, the kidneys, and the adrenal glands, leading to the observed physiological responses.[1]
Physiological Effects on Cardiovascular Homeostasis
The activation of the cGMP pathway by this compound results in three primary physiological effects that contribute to its therapeutic efficacy in heart failure:
-
Vasodilation: this compound is a potent vasodilator, acting on both arterial and venous smooth muscle.[4] This effect is mediated by PKG-induced reduction in intracellular calcium levels and desensitization of the contractile machinery to calcium in vascular smooth muscle cells. The resulting vasodilation leads to a decrease in both preload (venous dilation) and afterload (arterial dilation), thereby reducing the workload on the failing heart.[3][4]
-
Natriuresis and Diuresis: In the kidneys, this compound enhances sodium and water excretion.[1] It achieves this by increasing the glomerular filtration rate (GFR) through afferent arteriole dilation and efferent arteriole constriction, and by directly inhibiting sodium reabsorption in the renal tubules.[6] This diuretic and natriuretic action helps to reduce fluid overload, a hallmark of congestive heart failure.[2]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound suppresses the RAAS by inhibiting renin secretion from the kidneys and aldosterone release from the adrenal glands.[3][4] This neurohormonal modulation counteracts the detrimental effects of angiotensin II and aldosterone, which include vasoconstriction, sodium and water retention, and cardiac and vascular remodeling.
Quantitative Data from Preclinical and Clinical Studies
The hemodynamic effects of this compound have been quantified in numerous studies. The following tables summarize key findings from both canine models of heart failure and clinical trials in patients with acute decompensated heart failure (ADHF).
Table 1: Hemodynamic Effects of this compound in a Canine Model of Low-Output Heart Failure [1]
| Parameter | Vehicle | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) |
| Pulmonary Arterial Pressure (mmHg) | 30.5 ± 1.5 | 25.0 ± 1.3 | 20.5 ± 1.0 |
| Right Atrial Pressure (mmHg) | 10.2 ± 0.8 | 7.8 ± 0.7 | 5.5 ± 0.6 |
| Systemic Vascular Resistance (mmHg/L/min) | 55.6 ± 4.1 | 45.2 ± 3.5 | 35.8 ± 2.9 |
| Cardiac Output (L/min) | 1.8 ± 0.2 | 2.2 ± 0.2 | 2.5 ± 0.3 |
| Plasma cGMP (pmol/mL) | 15.2 ± 1.8 | 25.8 ± 2.5 | 48.5 ± 4.1 |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Hemodynamic and Neurohormonal Effects of this compound in Patients with Acute Decompensated Heart Failure (PROTECT Study) [7]
| Parameter | Control Group (n=23) | This compound Group (n=26) | p-value |
| Change in Plasma ANP (pg/mL) | -10.5 ± 25.1 | +150.2 ± 40.3 | <0.01 |
| Change in Plasma cGMP (pmol/mL) | +0.8 ± 1.5 | +8.9 ± 2.1 | <0.01 |
| Change in Systolic Blood Pressure (mmHg) | -5.2 ± 4.1 | -12.5 ± 3.8 | NS |
| Change in Heart Rate (beats/min) | -3.1 ± 2.5 | -4.2 ± 2.8 | NS |
Data are presented as mean change from baseline ± SEM. This compound was infused at 0.01-0.05 µg/kg/min for 72 hours.
Experimental Protocols
A thorough understanding of the methodologies employed in this compound research is crucial for the interpretation of its effects.
Canine Model of Low-Output Heart Failure
This model is instrumental in preclinical investigations of this compound's hemodynamic effects.[1]
Protocol:
-
Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring. A Swan-Ganz catheter is inserted into the pulmonary artery to measure pulmonary arterial pressure, right atrial pressure, and cardiac output via thermodilution.[8]
-
Induction of Heart Failure: Low-output heart failure is induced by a combination of:
-
Volume Expansion: Intravenous infusion of saline to increase cardiac filling pressures.
-
Coronary Artery Ligation: Ligation of the left anterior descending coronary artery to create myocardial ischemia and impair left ventricular function.
-
Methoxamine Infusion: Continuous infusion of the α1-adrenergic agonist methoxamine to increase systemic vascular resistance.
-
-
This compound Administration: Once a stable state of heart failure is achieved, this compound is administered as a continuous intravenous infusion at varying doses (e.g., 0.1 to 1 µg/kg/min).[1]
-
Data Collection and Analysis: Hemodynamic parameters and blood samples for neurohormone and cGMP analysis are collected at baseline and at regular intervals during this compound infusion. Statistical analysis is performed to compare the effects of this compound to a vehicle control.
Clinical Trials in Acute Decompensated Heart Failure (e.g., PROTECT Study)
Human studies are essential to confirm the therapeutic relevance of preclinical findings.[7]
Protocol:
-
Patient Population: Patients admitted with a diagnosis of acute decompensated heart failure, typically with evidence of fluid overload and elevated cardiac filling pressures.[7] Key inclusion criteria often include a systolic blood pressure above a certain threshold (e.g., >100 mmHg) to minimize the risk of hypotension.[9] Exclusion criteria commonly include severe renal dysfunction, cardiogenic shock, and recent myocardial infarction.[10]
-
Study Design: A multicenter, randomized, controlled trial design is often employed. Patients are randomized to receive either standard therapy plus a continuous intravenous infusion of this compound or standard therapy plus a placebo.[7]
-
This compound Administration: this compound is administered as a weight-based continuous intravenous infusion. The dosage is often titrated based on blood pressure response, with typical doses ranging from 0.01 to 0.05 µg/kg/min for a specified duration (e.g., 72 hours).[7]
-
Endpoint Assessment: The primary and secondary endpoints are assessed at baseline and throughout the study period. These may include:
-
Hemodynamic parameters: Monitored via pulmonary artery catheterization or non-invasive methods.
-
Neurohormonal levels: Plasma concentrations of ANP, BNP, cGMP, renin, and aldosterone are measured from blood samples.
-
Clinical outcomes: Dyspnea scores, body weight changes, urine output, and long-term outcomes such as rehospitalization and mortality are recorded.[7]
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the this compound and control groups.
Conclusion
This compound exerts significant and beneficial physiological effects on cardiovascular homeostasis, primarily through the activation of the NPR-A/cGMP signaling pathway. Its vasodilatory, natriuretic, and RAAS-inhibiting properties collectively reduce cardiac workload and alleviate the symptoms of acute decompensated heart failure. The quantitative data from both preclinical and clinical studies provide a robust evidence base for its hemodynamic efficacy. A clear understanding of the experimental protocols used to evaluate this compound is essential for the continued development and optimal clinical application of this and other natriuretic peptide-based therapies.
References
- 1. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marked and prompt hemodynamic improvement by this compound in refractory congestive heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 9. Multicenter prospective investigation on efficacy and safety of this compound as a first-line drug for acute heart failure syndrome with preserved blood pressure: COMPASS: this compound Effects Observed Through Monitoring Dyspnea in Acute Decompensated Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Initial Clinical Studies of Carperitide for Acute Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial clinical studies on Carperitide for the treatment of acute heart failure (AHF). This compound, a recombinant form of human atrial natriuretic peptide (ANP), has been investigated for its potential to improve outcomes in AHF patients through its vasodilatory, natriuretic, and neurohormonal-inhibiting effects. This document summarizes key quantitative data from prominent clinical trials, details the experimental protocols of these studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by mimicking endogenous atrial natriuretic peptide.[1] It binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This second messenger mediates a cascade of downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[2][3] Furthermore, this compound helps to reduce cardiac preload and afterload and inhibits the renin-angiotensin-aldosterone system (RAAS).[3][4]
Signaling Pathway of this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of Carperitide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human α-atrial natriuretic peptide (α-hANP), is a potent vasodilator and diuretic agent.[1] It exerts its therapeutic effects through the activation of the natriuretic peptide receptor-A (NPR-A), leading to a cascade of intracellular events that play a crucial role in cardiovascular homeostasis. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, focusing on its mechanism of action, pharmacodynamics, and key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Mechanism of Action
This compound's primary mechanism of action involves its binding to and activation of the particulate guanylate cyclase receptor, NPR-A.[2] This binding event stimulates the enzymatic activity of guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and other tissues.[4] This signaling cascade ultimately leads to vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), collectively contributing to a reduction in cardiac preload and afterload.[5][6]
Signaling Pathway Diagram
Figure 1: this compound signaling pathway.
Preclinical In Vitro Studies
A series of in vitro studies have been conducted to elucidate the direct effects of this compound on vascular tissues and its underlying molecular mechanisms.
Vascular Smooth Muscle Relaxation
This compound has been shown to induce relaxation in various isolated canine arteries and veins that were pre-contracted with agents like high potassium (K+) or norepinephrine.[5] This vasorelaxant effect is a direct consequence of the cGMP-mediated signaling cascade, which leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
Guanylate Cyclase Activation
Studies using particulate guanylate cyclase isolated from rat thoracic aortas have demonstrated that this compound directly stimulates the enzyme's activity.[5][6] This confirms that the vasorelaxant effects of this compound are mediated through the activation of this key enzyme in the signaling pathway.
Quantitative In Vitro Data
| Assay | Tissue/Cell Type | Parameter | Value | Reference |
| Receptor Binding | Rat Renal Glomeruli | Kd for 125I-ANP (1-28) | 0.46 nM | [2] |
| cGMP Production | Human Umbilical Vein Endothelial Cells | - | Dose-dependent increase | [2] |
Note: Specific EC50 values for guanylate cyclase activation and vascular relaxation were not available in the reviewed literature.
Preclinical In Vivo Studies
The cardiovascular and renal effects of this compound have been extensively investigated in various animal models of heart failure, primarily in dogs.
Hemodynamic Effects in Canine Models of Heart Failure
In dogs with experimentally induced congestive heart failure (CHF) through methods such as coronary artery ligation and volume expansion, intravenous infusion of this compound has been shown to produce significant and dose-dependent improvements in hemodynamic parameters.[5][7]
Experimental Workflow for Canine Heart Failure Model
Figure 2: Experimental workflow for inducing and studying heart failure in a canine model.
Key hemodynamic effects observed with this compound infusion (0.1-1 µg/kg/min) include:
-
Decreased Left Ventricular End-Diastolic Pressure (LVEDP): this compound dose-dependently reduces the elevated LVEDP, a key indicator of left ventricular preload.[7]
-
Reduced Pulmonary and Atrial Pressures: Significant decreases in pulmonary arterial pressure and right atrial pressure are observed, indicating a reduction in both pulmonary and systemic venous congestion.[5]
-
Increased Cardiac Output: In some models of low-output heart failure, this compound has been shown to increase cardiac output.[1][5]
-
Systemic Vasodilation: A reduction in systemic vascular resistance is a consistent finding, reflecting the vasodilatory properties of the drug.[5]
Quantitative In Vivo Hemodynamic Data in a Canine Ischemic Heart Model
| Parameter | Baseline | Post-Occlusion (Control) | Post-Occlusion + this compound (0.2 µg/kg/min) | % Change with this compound |
| Left Ventricular Systolic Pressure (mmHg) | - | No significant change | -13% | Significant Decrease |
| Left Ventricular End-Diastolic Pressure (mmHg) | - | No significant change | -40% | Significant Decrease |
| Collateral Blood Flow | - | -8.3% | +39% | Tendency to Increase |
| Infarct Size / Area at Risk (%) | - | 27.8 ± 7.8 | 4.5 ± 2.1 | Significant Decrease |
Data adapted from a study in anesthetized dogs with 90-minute coronary artery occlusion and 6-hour reperfusion.[6]
Renal Effects
In addition to its hemodynamic effects, this compound exhibits significant renal actions. In canine models of heart failure, this compound infusion leads to increased urine volume and urinary electrolyte excretion.[7] This diuretic and natriuretic effect contributes to the reduction of fluid overload, a common feature of congestive heart failure.
Experimental Protocols
In Vitro Guanylate Cyclase Activity Assay (General Protocol)
-
Tissue Preparation: Isolate thoracic aortas from rats and prepare a particulate fraction containing the guanylate cyclase enzyme through homogenization and differential centrifugation.
-
Assay Reaction: Incubate the particulate fraction with GTP (the substrate), MgCl₂ or MnCl₂ (as cofactors), and varying concentrations of this compound in a buffered solution at 37°C.
-
cGMP Quantification: Terminate the reaction and measure the amount of cGMP produced using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the concentration of this compound against the amount of cGMP produced to determine the dose-response relationship and calculate parameters such as the EC₅₀.
In Vivo Canine Model of Congestive Heart Failure (General Protocol)
-
Animal Preparation: Anesthetize healthy adult mongrel dogs.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending coronary artery to induce myocardial ischemia.
-
Volume Overload: Infuse a saline solution intravenously to induce volume expansion and further exacerbate the heart failure state.
-
Hemodynamic Monitoring: Insert catheters into the femoral artery, pulmonary artery, and left ventricle to continuously monitor arterial blood pressure, pulmonary artery pressure, right atrial pressure, and left ventricular pressures. Measure cardiac output using thermodilution.
-
Drug Administration: After stabilizing the heart failure model and obtaining baseline hemodynamic measurements, administer this compound as a continuous intravenous infusion at a specified dose range.
-
Data Collection and Analysis: Record all hemodynamic parameters continuously throughout the experiment and analyze the data to determine the effects of this compound compared to baseline and/or a control group.
Conclusion
The preclinical data for this compound provide a strong rationale for its therapeutic use in acute heart failure. In vitro studies have unequivocally demonstrated its ability to stimulate particulate guanylate cyclase and induce vascular relaxation. In vivo studies in relevant canine models of heart failure have consistently shown beneficial hemodynamic effects, including reductions in cardiac preload and afterload, and improvements in cardiac output and renal function. This comprehensive preclinical profile underscores the potential of this compound as a valuable agent in the management of acute decompensated heart failure. Further research focusing on detailed dose-response relationships and long-term effects in various preclinical models will continue to refine our understanding of this important therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting atrial natriuretic peptide clearance reduces myocardial fibrosis and improves cardiac function in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carperitide's Interaction with Natriuretic Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carperitide and Natriuretic Peptide Receptors
This compound, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic used in the treatment of acute heart failure.[1] Its therapeutic effects are mediated through interactions with a family of cell surface receptors known as natriuretic peptide receptors (NPRs). Understanding the precise nature of these interactions is crucial for optimizing existing therapies and developing novel cardiovascular drugs.
There are three main subtypes of natriuretic peptide receptors:
-
Natriuretic Peptide Receptor-A (NPR-A): Also known as guanylate cyclase-A (GC-A), this receptor is the primary target for both ANP and this compound.[1]
-
Natriuretic Peptide Receptor-B (NPR-B): Also known as guanylate cyclase-B (GC-B), this receptor shows a higher affinity for C-type natriuretic peptide (CNP).
-
Natriuretic Peptide Receptor-C (NPR-C): This receptor functions as a clearance receptor, internalizing and degrading natriuretic peptides.[2] However, it is also known to couple to intracellular signaling pathways.[2][3][4]
This guide provides a comprehensive overview of the binding affinities, signaling pathways, and experimental methodologies relevant to the interaction of this compound with these three receptor subtypes.
Quantitative Binding Affinity of this compound and Other Natriuretic Peptides
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. The following tables summarize the available quantitative data for the binding of this compound (as ANP) and other natriuretic peptides to the different receptor subtypes. Affinity is typically expressed in terms of the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).[5]
Table 1: Binding Affinity for Natriuretic Peptide Receptor-A (NPR-A)
| Ligand | Parameter | Value | Species | Cell/Tissue Type | Reference |
| Atrial Natriuretic Peptide (ANP) | pK | 10.4 +/- 0.1 | Rat | Transfected Cos-P cells | [6] |
| Atrial Natriuretic Peptide (ANP) | pK | 10.22 +/- 0.01 | Rat | Kidney papillae | [6] |
Table 2: Binding Affinity for Natriuretic Peptide Receptor-B (NPR-B)
| Ligand | Parameter | Value | Species | Cell/Tissue Type | Reference |
| Ligand BDBM50228710 | IC50 | 0.0430 nM | Bovine | Not Specified | [7] |
Table 3: Relative Binding Affinity of Natriuretic Peptides
| Receptor | Ligand Affinity Order | Reference |
| NPR-A | ANP > BNP >> CNP | [6][8] |
| NPR-B | CNP >> ANP > BNP | [8] |
| NPR-C | ANP > CNP > BNP | [9] |
Signaling Pathways of Natriuretic Peptide Receptors
The binding of this compound and other natriuretic peptides to their receptors initiates distinct intracellular signaling cascades.
NPR-A Signaling Pathway
Upon binding of this compound (ANP) to NPR-A, the intrinsic guanylate cyclase activity of the receptor is stimulated, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, resulting in vasodilation and natriuresis.[1]
NPR-A signaling cascade initiated by this compound.
NPR-C Signaling Pathway
The signaling pathway for NPR-C is more complex and does not involve cGMP production. NPR-C is coupled to inhibitory G-proteins (Gi).[3][4] Upon ligand binding, the Gi protein can inhibit adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP).[3][4] Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and other signaling events.[2][10]
NPR-C signaling through G-protein coupling.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Determining Binding Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for natriuretic peptide receptors using a competitive radioligand binding assay.[11][12][13][14]
Materials:
-
Cell membranes expressing the natriuretic peptide receptor of interest (NPR-A, NPR-B, or NPR-C).
-
Radiolabeled natriuretic peptide (e.g., 125I-ANP for NPR-A and NPR-C, 125I-CNP for NPR-B).
-
Unlabeled this compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest or from tissues known to be rich in the receptor. Homogenize cells or tissues in a suitable buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Binding buffer, radiolabeled ligand, and membrane preparation.
-
Non-specific Binding: Binding buffer, radiolabeled ligand, a high concentration of an unlabeled competing ligand (e.g., 1 µM unlabeled ANP), and membrane preparation.
-
Competitive Binding: Binding buffer, radiolabeled ligand, increasing concentrations of unlabeled this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
cGMP Enzyme Immunoassay for Measuring Functional Response
This protocol outlines a method to quantify the production of cGMP in response to this compound stimulation, providing a measure of the functional activity of NPR-A.
Materials:
-
Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells or transfected cell lines).
-
Cell culture medium.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.
-
Lysis buffer.
-
Commercially available cGMP enzyme immunoassay (EIA) kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to near confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cGMP degradation.
-
Stimulate the cells with various concentrations of this compound for a defined time (e.g., 10-30 minutes) at 37°C. Include a vehicle-only control.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cGMP EIA kit.
-
Incubate as recommended by the kit manufacturer to ensure complete cell lysis and release of intracellular cGMP.
-
-
cGMP Quantification:
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of cell lysates and cGMP standards to a microplate pre-coated with a cGMP antibody.
-
Addition of a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for binding to the antibody.
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate solution that reacts with the HRP to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Determine the concentration of cGMP in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate or the cell number.
-
Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This technical guide has provided a detailed overview of the interaction between this compound and the three natriuretic peptide receptors. The preferential binding of this compound to NPR-A and the subsequent activation of the cGMP signaling pathway are central to its therapeutic effects. The distinct signaling mechanism of NPR-C highlights its complex role beyond simple ligand clearance. The provided experimental protocols offer a framework for researchers to quantitatively assess the binding and functional activity of this compound and other natriuretic peptide analogs, facilitating further research and development in cardiovascular pharmacology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Comparative binding study of rat natriuretic peptide receptor-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ki Summary [bindingdb.org]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocols for Administering Carperitide in a Lab Setting: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic agent. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) in target cells such as vascular smooth muscle cells and kidney cells. This signaling cascade results in vasodilation, natriuresis, and diuresis, making this compound a subject of significant interest in cardiovascular research, particularly in the context of heart failure. These application notes provide detailed protocols for the preparation and administration of this compound in common laboratory settings to facilitate reproducible and reliable experimental outcomes.
Data Presentation
The following tables summarize quantitative data for this compound administration in various experimental models.
Table 1: In Vivo Administration of this compound
| Animal Model | Application | Dosage | Administration Route | Reference(s) |
| Dog | Acute Congestive Heart Failure | 0.1-1 µg/kg/min | Intravenous infusion | |
| Dog | Low-Output Heart Failure | 0.1-1 µg/kg/min | Intravenous infusion (30 min) | |
| Canine | Coronary Vasodilation | 0.1 µg/kg/min | Intracoronary infusion | |
| Human (Clinical) | Acute Decompensated Heart Failure | 0.01-0.05 µg/kg/min | Intravenous infusion (72 h) | |
| Human (Clinical) | Acute Heart Failure | <0.05 µg/kg/min | Intravenous infusion |
Table 2: Ex Vivo (Isolated Organ) Administration of this compound
| Preparation | Application | Concentration | Perfusion Details | Reference(s) |
| Isolated Rat Heart (Langendorff) | Ischemia-Reperfusion Injury | 0.1 µM | Infusion for 10 min pre-ischemia |
Signaling Pathway
This compound mediates its physiological effects through the cGMP signaling pathway. The diagram below illustrates the key steps in this pathway.
Techniques for Measuring Carperitide Concentration in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative determination of Carperitide in human plasma. This compound, a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), is a crucial therapeutic agent for acute heart failure. Accurate measurement of its plasma concentration is vital for pharmacokinetic studies, dose-response evaluations, and overall drug development.
Two primary methodologies are detailed: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section includes an overview of the technique, a step-by-step protocol, and a summary of expected performance characteristics.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers high sensitivity and throughput for the quantification of peptides like this compound. This method relies on the specific binding of antibodies to the target analyte. The competitive ELISA format is commonly employed for small molecules like peptides.
Application Notes
This protocol describes a competitive ELISA for the quantitative measurement of this compound (ANP) in human plasma. The assay's principle involves a competition between the unlabeled this compound in the sample and a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) this compound for a limited number of binding sites on a specific anti-Carperitide antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Key Considerations:
-
Sample Collection and Handling: Proper sample collection is critical to prevent peptide degradation. Blood should be collected in tubes containing EDTA or heparin as an anticoagulant. Plasma should be separated by centrifugation at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Samples should be assayed immediately or stored in aliquots at -20°C or -80°C. Repeated freeze-thaw cycles must be avoided.
-
Cross-Reactivity: It is important to use an ELISA kit with high specificity for this compound (α-hANP) and minimal cross-reactivity with other natriuretic peptides like BNP or CNP.
-
Standard Curve: A standard curve must be generated for each assay run using the provided standards to ensure accurate quantification.
Experimental Protocol: Competitive ELISA
This protocol is a representative example based on commercially available human ANP ELISA kits.
Materials:
-
Human ANP ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Vortex mixer
-
Plate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Sample and Standard Addition: Add 50 µL of standard or plasma sample to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of the prepared Detection Reagent A (e.g., biotinylated-ANP) to each well. Mix gently by shaking the plate. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Secondary Antibody/Enzyme Conjugate Addition: Add 100 µL of prepared Detection Reagent B (e.g., HRP-Streptavidin) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the aspiration and washing step five times as described in step 4.
-
Substrate Development: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm immediately using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of the OD values against the known concentrations of the standards. The concentration of the samples is then determined from this curve.
Figure 1. Experimental workflow for the competitive ELISA of this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and is considered a gold standard for the quantification of small molecules and peptides in complex biological matrices. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.
Application Notes
This protocol outlines a method for the quantification of intact this compound in human plasma using solid-phase extraction (SPE) for sample cleanup and enrichment, followed by multidimensional liquid chromatography and high-resolution mass spectrometry (HRMS).[1] This approach provides excellent sensitivity and specificity, allowing for the detection of low pg/mL concentrations of the peptide.[1]
Key Considerations:
-
Sample Preparation: Thorough sample preparation is crucial to remove interfering substances from the plasma matrix. Solid-phase extraction is a highly effective technique for this purpose.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
-
Chromatography: Multidimensional chromatography, such as combining size-exclusion chromatography (SEC) with reversed-phase (RP) separation, can significantly enhance the robustness and sensitivity of the assay, especially when using nano-flow LC.[1]
-
Mass Spectrometry: High-resolution mass spectrometry provides superior selectivity compared to triple quadrupole instruments, which can be advantageous for peptides that are resistant to fragmentation.[1] Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is also a viable and more commonly available alternative.
Experimental Protocol: LC-MS/MS
This protocol is a representative method for the quantification of this compound and requires specialized equipment and expertise.
Materials:
-
Liquid chromatography system (e.g., nano-LC or UHPLC)
-
Tandem mass spectrometer (e.g., HRMS or triple quadrupole)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) and manifold
-
This compound analytical standard and stable isotope-labeled internal standard (SIL-IS)
-
LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add an appropriate volume of plasma (e.g., 200 µL).
-
Add the SIL-IS to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the this compound and SIL-IS from the cartridge with 1 mL of a strong organic solvent solution (e.g., 90% acetonitrile with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample onto the LC system.
-
A typical separation might use a C18 analytical column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
For HRMS, monitor the exact mass of the protonated this compound and SIL-IS.
-
For triple quadrupole MS, set up multiple reaction monitoring (MRM) transitions for the analyte and IS. The precursor ion will be the protonated molecule [M+nH]n+, and product ions are generated by collision-induced dissociation.
-
-
-
Data Analysis:
-
Integrate the peak areas of the this compound and SIL-IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Figure 2. Experimental workflow for the LC-MS/MS analysis of this compound.
Data Presentation: Comparison of Techniques
The following table summarizes the typical quantitative performance characteristics of ELISA and LC-MS/MS methods for the measurement of this compound (ANP) in plasma.
| Parameter | ELISA | LC-MS/MS |
| Limit of Quantification (LOQ) | 4.688 - 7.813 pg/mL | ~2 pg/mL[1] |
| Dynamic Range | 7.813 - 500 pg/mL | Typically 2-3 orders of magnitude (e.g., 2-2000 pg/mL) |
| Precision (CV%) | Intra-assay: < 8% Inter-assay: < 10% | Intra- and Inter-assay: < 15% |
| Accuracy/Recovery (%) | 87 - 104% | 85 - 115% |
| Specificity | High (dependent on antibody) | Very High |
| Throughput | High (96-well plate format) | Moderate to High (with automation) |
| Cost per Sample | Lower | Higher |
| Instrumentation | Microplate reader | LC system and Mass Spectrometer |
Note: The values presented are typical and may vary depending on the specific assay, instrumentation, and laboratory conditions.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution suitable for large-scale clinical studies. LC-MS/MS provides superior specificity and sensitivity, making it the preferred method for regulatory submissions and studies requiring the highest level of accuracy and precision. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals in the selection and implementation of the most appropriate method for their this compound bioanalysis needs.
References
Application Notes and Protocols for Long-Term Infusion of Carperitide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term infusion of Carperitide in animal studies, primarily focusing on rat models. The information is intended to guide researchers in designing and executing experiments to evaluate the chronic effects of this compound.
Introduction to this compound
This compound is a synthetic analog of alpha-human atrial natriuretic peptide (α-hANP), a hormone secreted by the cardiac atria in response to atrial wall stress. It exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to the activation of particulate guanylate cyclase and a subsequent increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade results in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), ultimately leading to a reduction in blood pressure and cardiac preload and afterload. These properties make this compound a subject of interest for long-term studies in cardiovascular diseases such as chronic heart failure and hypertension.
This compound Signaling Pathway
The mechanism of action of this compound involves a well-defined signaling pathway that mediates its vasodilatory and natriuretic effects.
Application Notes and Protocols: Methodological Considerations for Carperitide Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analogue of human alpha-atrial natriuretic peptide (α-hANP), is a therapeutic agent primarily utilized in the management of acute decompensated heart failure (ADHF).[1][2] As a recombinant form of a naturally occurring cardiac hormone, this compound exerts its effects through a well-defined signaling pathway to alleviate the hemodynamic stress associated with heart failure.[2] Its primary actions include vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload.[1][2]
The clinical efficacy and safety of this compound have been the subject of numerous clinical investigations, yielding a complex body of evidence.[3] While some studies suggest benefits in symptom relief and potential improvements in long-term prognosis at specific dosages, others have raised concerns about its impact on hard clinical endpoints like mortality.[3][4][5] This variability underscores the critical importance of meticulous methodological design in clinical trials to accurately delineate its therapeutic window and patient populations most likely to benefit. These notes provide an overview of key methodological considerations, experimental protocols, and data interpretation for future this compound clinical trials.
Mechanism of Action: The Natriuretic Peptide Pathway
This compound mimics endogenous atrial natriuretic peptide (ANP) by binding to the natriuretic peptide receptor-A (NPR-A).[1] This receptor is a particulate guanylate cyclase that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][6] The accumulation of intracellular cGMP acts as a second messenger, initiating a cascade of downstream effects:
-
Vasodilation: cGMP activates protein kinase G (PKG), which leads to the relaxation of vascular smooth muscle, reducing systemic vascular resistance and blood pressure.[1]
-
Diuresis and Natriuresis: In the kidneys, this compound inhibits sodium reabsorption in the renal tubules, promoting the excretion of sodium and water.[1]
-
Neurohormonal Inhibition: It suppresses the renin-angiotensin-aldosterone system (RAAS) and has an inhibitory effect on the sympathetic nervous system.[1]
Methodological Considerations for Clinical Trials
Designing a robust clinical trial for this compound requires careful consideration of the study population, dosing strategy, and selection of appropriate endpoints.
Study Design and Patient Population
-
Inclusion Criteria: Trials typically enroll patients with acute decompensated heart failure (ADHF), often diagnosed using established criteria such as the Framingham criteria.[7] Specific subpopulations, such as those with concurrent renal dysfunction (e.g., estimated GFR ≤ 60 ml/min/1.73 m2), may be targeted.[7]
-
Exclusion Criteria: Key exclusions should include cardiogenic shock, severe hypotension (e.g., systolic blood pressure < 90 mmHg), and known hypersensitivity.
-
Trial Phases: While this compound is already in use in some regions, further dose-finding (Phase II) and large-scale efficacy and safety (Phase III) trials are needed to clarify its role, particularly in diverse populations and against modern standard-of-care therapies.[8]
-
Blinding: To minimize bias, a double-blind, placebo-controlled design is the gold standard.
Dosing Regimens
The therapeutic effect of this compound appears to be highly dose-dependent. Clinical trial data has shown differing outcomes based on the infusion rate, highlighting the need for carefully designed dose-ranging studies.[3][8]
| Dose Group | Infusion Rate (μg/kg/min) | Notable Studies / Observations | Citation(s) |
| Very Low-Dose | < 0.02 (Median: 0.013) | Associated with a higher incidence of hypotension in some analyses. | [8][9][10] |
| Low-Dose | ≥ 0.02 (Median: 0.025) | Some studies suggest an association with lower 1-year cardiovascular and all-cause mortality. | [8][9][10] |
| Standard/Higher-Dose | 0.05 - 0.1 (Median: 0.085) | Used in earlier large-scale observational studies; demonstrated clinical improvement but also a notable incidence of hypotension. | [4][11] |
Efficacy and Safety Endpoints
A combination of clinical, hemodynamic, and biomarker endpoints should be employed to provide a comprehensive assessment of this compound's effects.
| Endpoint Category | Specific Endpoint | Method of Assessment | Citation(s) |
| Primary Clinical | All-Cause Mortality / Cardiovascular Mortality | Long-term follow-up (e.g., 1 year) | [8][9] |
| Rehospitalization for Heart Failure | Long-term follow-up (e.g., 1 year) | [8][9] | |
| Secondary Clinical | Change in Dyspnea Score | Visual Analog Scale (VAS) or Likert scale | [12] |
| Cumulative Urine Output | Monitored over the infusion period (e.g., 72 hours) | [12] | |
| Hemodynamic | Blood Pressure | Continuous or frequent non-invasive monitoring | [4] |
| Cardiac Function (LVEF, E/E') | Transthoracic Echocardiography (TTE) | [13][14] | |
| Biomarker | Plasma cGMP | Enzyme Immunoassay (ELISA) or LC-MS/MS | [15] |
| Natriuretic Peptides (BNP, NT-proBNP) | Immunoassay | [9] | |
| Safety | Incidence of Hypotension (SBP < 90 mmHg) | Blood pressure monitoring | [4][10] |
| Change in Renal Function | Serum Creatinine / eGFR | [7][12] |
Experimental Protocols
Protocol 1: Quantification of Plasma cGMP by Enzyme Immunoassay (EIA)
This protocol outlines a competitive enzyme immunoassay for determining plasma cGMP levels, a key pharmacodynamic marker for this compound.[15][16]
1. Materials:
-
cGMP EIA Kit (commercial kits are available)
-
EDTA-plasma collection tubes
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
-
Calibrated pipettes, reagent reservoirs, and microplate washer
2. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Prior to the assay, allow plasma samples to thaw on ice.
3. Assay Procedure (Example based on a typical competitive EIA):
-
Standard Curve Preparation: Prepare a serial dilution of the cGMP standard provided in the kit according to the manufacturer's instructions. The dynamic range is often between 2 to 200 nM.[16]
-
Plate Loading: Pipette standards, controls, and plasma samples into the appropriate wells of the anti-cGMP antibody-coated microplate.
-
Competitive Reaction: Add a fixed amount of HRP-linked cGMP to each well. Incubate for the specified time (e.g., 2 hours at room temperature) to allow sample cGMP and HRP-linked cGMP to compete for binding to the immobilized antibody.[16][17]
-
Washing: Wash the plate multiple times (e.g., 4 times) with the provided wash buffer to remove unbound reagents.[17]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark to allow for color development. The reaction is catalyzed by the bound HRP.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.
-
Calculate the cGMP concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 2: Assessment of Cardiac Function by Transthoracic Echocardiography (TTE)
TTE is a non-invasive, widely available imaging modality essential for assessing cardiac structure and function in heart failure trials.[13][14]
1. Equipment:
-
Standard clinical echocardiography machine with 2D, M-mode, and Doppler (Pulsed-Wave, Continuous-Wave, and Tissue Doppler) capabilities.
2. Patient Preparation:
-
The patient should be in a resting state, typically in the left lateral decubitus position.
-
Attach ECG leads for gating of the cardiac cycle.
3. Image Acquisition:
-
2D Imaging: Acquire standard parasternal (long- and short-axis) and apical (4-, 2-, and 3-chamber) views.
-
Left Ventricular Ejection Fraction (LVEF): Calculate LVEF from end-diastolic and end-systolic volumes using the biplane method of disks (modified Simpson's rule) from the apical 4- and 2-chamber views. This is a primary measure of systolic function.[13]
-
Diastolic Function Assessment:
-
Mitral Inflow: Using Pulsed-Wave Doppler at the mitral valve leaflet tips, measure the early (E-wave) and late (A-wave) diastolic filling velocities and the E/A ratio.
-
Tissue Doppler Imaging (TDI): Acquire TDI of the mitral annulus (septal and lateral walls) to measure the early diastolic annular velocity (e').
-
LV Filling Pressure Estimation: Calculate the E/e' ratio, a key surrogate for left ventricular filling pressures.[14]
-
-
Hemodynamic Assessment:
-
Cardiac Output: Calculate by multiplying the velocity-time integral (VTI) of the left ventricular outflow tract (LVOT), measured by Pulsed-Wave Doppler, by the LVOT cross-sectional area and heart rate.[14]
-
4. Data Analysis and Reporting:
-
All measurements should be performed offline by experienced sonographers or cardiologists blinded to the treatment allocation.
-
Report LVEF (%), E/A ratio, septal and lateral e' velocities (cm/s), average E/e' ratio, and cardiac output (L/min).
-
Measurements should be taken at baseline (before infusion) and at specified time points during and after the this compound infusion to assess treatment effect.
Protocol 3: this compound Intravenous Administration
Precise and consistent drug administration is paramount in clinical trials.
1. Materials:
-
This compound for injection (lyophilized powder).
-
Compatible intravenous solution (e.g., 5% dextrose).[2]
-
Calibrated infusion pump.
-
Standard IV administration set.
2. Reconstitution and Dilution:
-
Reconstitute the lyophilized this compound with the specified volume of sterile water for injection.
-
Further dilute the reconstituted drug in a larger volume of a compatible IV solution to the final desired concentration. The dosage is calculated based on the patient's body weight.[2]
3. Administration Protocol:
-
Administer this compound via a continuous intravenous infusion using an infusion pump to ensure a constant and accurate delivery rate.[2]
-
The infusion rate is set according to the study protocol (e.g., 0.025 μg/kg/min).
-
The duration of the infusion is typically fixed (e.g., 24-72 hours).[3]
-
Closely monitor the patient's vital signs, especially blood pressure, at frequent intervals during the initial hours of infusion and regularly thereafter.[4]
4. Dose Adjustment:
-
The protocol should pre-specify rules for dose adjustment or discontinuation in the event of adverse events, most notably hypotension.
Conclusion
The conflicting results from past this compound studies highlight the sensitivity of its effects to trial design. Future investigations must be built on a foundation of methodologically rigorous principles. Key considerations include implementing double-blind, randomized controlled designs, performing careful dose-finding studies to identify the optimal therapeutic window, and utilizing a comprehensive set of endpoints that include not only long-term clinical outcomes but also pharmacodynamic biomarkers like plasma cGMP and detailed hemodynamic assessments via non-invasive imaging. By adhering to these principles, researchers can better clarify the role of this compound in the modern management of acute heart failure.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of low-dose administration of this compound for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Phase II trials in heart failure: The role of cardiovascular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]
- 16. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Troubleshooting hypotension as a side effect of Carperitide infusion
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Carperitide infusion in experimental settings, with a specific focus on managing hypotension as a side effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which this compound induces hypotension?
A1: this compound is a recombinant form of human atrial natriuretic peptide (ANP).[1] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic guanosine monophosphate (cGMP).[2][3] Elevated cGMP levels activate protein kinase G (PKG), leading to the relaxation of vascular smooth muscle cells.[2] This vasodilation results in a decrease in systemic vascular resistance, reducing both cardiac preload and afterload, which manifests as a drop in blood pressure.[1][3]
Q2: At what infusion doses is hypotension typically observed in preclinical models?
A2: The hypotensive effect of this compound is dose-dependent.[4] Preclinical studies in various animal models have established effective dose ranges that also induce hemodynamic changes. It is crucial to convert doses appropriately between species for experimental design. The following tables provide a summary of doses used in animal studies and a guide for converting human doses to animal-equivalent doses based on body surface area.
Table 1: this compound Doses in Preclinical Models
| Animal Model | Route of Administration | Dose Range (μg/kg/min) | Observed Effect | Citation(s) |
| Dog (CHF model) | Intravenous Infusion | 0.1 - 1.0 | Dose-dependent decrease in left ventricular end-diastolic pressure. | [4][5] |
| Dog (Ischemic heart) | Coronary Artery Infusion | 0.025 - 0.2 | Maximal coronary vasodilation at ≥0.1 μg/kg/min. | [6] |
| Rat (Isolated heart) | Langendorff Perfusion | 0.1 μM (concentration) | Cardioprotective effects observed. | [7] |
Table 2: Human-Equivalent Dose (HED) to Animal Dose Conversion (Based on Body Surface Area; Factor = Animal Km / Human Km)
| Species | Body Weight (kg) | Km Factor | To Convert Human Dose to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 37 | 1.0 |
| Rat | 0.15 | 6 | 6.2 |
| Mouse | 0.02 | 3 | 12.3 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Data adapted from FDA guidance.[8][9] |
Q3: How can I troubleshoot unexpected or severe hypotension during my experiment?
A3: Severe hypotension can compromise the integrity of your experiment by causing organ hypoperfusion.[3] A systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to identify the cause and implement corrective actions.
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in a this compound-Infused Rodent Model
This protocol describes the continuous monitoring of hemodynamic parameters in an anesthetized or conscious rat model during intravenous this compound infusion.
1. Animal Preparation and Surgical Instrumentation:
-
Anesthesia (for acute studies): Anesthetize a male Wistar or Sprague-Dawley rat (250-350g) using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Telemetry Implantation (for chronic, conscious studies): For long-term studies in conscious animals, surgically implant a telemetry device with the catheter inserted into the abdominal aorta or carotid artery.[10][11] Allow for a recovery period of 7-10 days post-surgery.[11]
-
Vascular Access: Catheterize the femoral vein for drug infusion and the femoral or carotid artery for direct blood pressure measurement if not using telemetry.
2. Hemodynamic Monitoring:
-
System Setup: Connect the arterial line to a pressure transducer linked to a data acquisition system. For telemetry, place the animal's cage on the receiver pad.[12]
-
Baseline Recording: Allow the animal to stabilize for at least 30 minutes post-instrumentation and record baseline hemodynamic data, including Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR).
3. This compound Infusion:
-
Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Infusion Protocol: Begin a continuous intravenous infusion of this compound using a calibrated syringe pump. Start with a low dose (e.g., 0.1 µg/kg/min) and perform a dose-escalation study by incrementally increasing the dose (e.g., to 0.3, 0.5, 1.0 µg/kg/min) every 15-20 minutes, allowing blood pressure to stabilize at each step.
-
Data Collection: Continuously record all hemodynamic parameters throughout the infusion period.
4. Troubleshooting Hypotension:
-
Define Threshold: Establish a hypotension threshold before the experiment (e.g., a 30% drop in MAP from baseline or MAP < 65 mmHg).
-
Intervention: If the threshold is crossed, immediately reduce the infusion rate by 50% or pause the infusion. If blood pressure does not recover, consider a cautious intravenous bolus of isotonic saline. For severe, refractory hypotension, administration of a vasopressor like norepinephrine (starting dose 0.1 µg/kg/min) may be required.[13][14]
Protocol 2: Ex Vivo Assessment of this compound-Induced Vasodilation
This protocol uses an isolated artery preparation to directly measure the vasodilatory effects of this compound, independent of systemic neurohumoral influences.
1. Tissue Preparation:
-
Vessel Isolation: Euthanize a rat or rabbit and carefully dissect a segment of the thoracic aorta or mesenteric artery in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Preparation: Clean the vessel of adhering connective tissue and cut it into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.
2. Wire Myography Setup:
-
Mounting: Mount the arterial rings on two small stainless-steel wires in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Tension Recording: Connect one wire to a force transducer to record isometric tension.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a stable resting tension.
3. Experimental Procedure:
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution or a vasoconstrictor like phenylephrine (PE, 1 µM). In endothelium-intact rings, assess endothelial function by observing relaxation in response to acetylcholine (ACh, 1 µM).
-
Pre-contraction: Once a stable baseline is re-established, pre-contract the arterial rings with a submaximal concentration of phenylephrine to achieve a stable plateau of tension.
-
Dose-Response Curve: Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Record the relaxation at each concentration after the response has stabilized.
-
Data Analysis: Express the relaxation response as a percentage reversal of the pre-contraction induced by phenylephrine.
4. Mechanistic Studies (Optional):
-
To investigate the signaling pathway, repeat the dose-response curve in the presence of inhibitors such as a guanylate cyclase inhibitor (e.g., ODQ) to confirm the cGMP-dependency of the vasodilation.
References
- 1. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in hemodynamic responses between intravenous this compound and nicorandil in patients with acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces coronary vasodilation and limits infarct size in canine ischemic hearts: role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preischemic infusion of alpha-human atrial natriuretic peptide elicits myoprotective effects against ischemia reperfusion in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Conversion between animals and human [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gary Stamp Memorial Lecture: Vasopressors in Emergency and Critical Care - EVECC 2022 Congress - VIN [vin.com]
Refining protocols for Carperitide administration to reduce variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Carperitide administration and reducing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of human atrial natriuretic peptide (ANP). Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels mediate the downstream effects of this compound, which include vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1] It also inhibits the renin-angiotensin-aldosterone system.
Q2: What is the optimal solvent and stock concentration for reconstituting lyophilized this compound for in vitro experiments?
For in vitro experiments, lyophilized this compound should be reconstituted in sterile, high-purity water or a suitable buffer like phosphate-buffered saline (PBS) to create a stock solution.[1] A common starting stock concentration is 1 mM. To prepare a 1 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of solvent. For cellular assays, further dilution in serum-free cell culture media is recommended immediately before use to avoid degradation by proteases present in serum.
Q3: What are the recommended storage conditions for this compound?
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability.
-
Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), 4°C may be acceptable, but stability should be verified.
Q4: How can I minimize variability in my in vitro this compound experiments?
Minimizing variability requires stringent adherence to protocols and careful control of experimental parameters. Key sources of variability in in vitro research include inconsistent cell counting, improper protocol adherence, and instability of reagents.[2][3] For this compound experiments, specifically consider:
-
Consistent Cell Culture Conditions: Use cells at a consistent passage number and confluency.
-
Stable Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Control for Serum Effects: If using serum-containing media, be aware that proteases can degrade this compound. Conduct experiments in serum-free media where possible or establish a consistent, short incubation time.
-
Standardized Operating Procedures (SOPs): Following a detailed SOP for every experiment significantly reduces procedural variance.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Biological Response
| Possible Cause | Troubleshooting Step |
| Degraded this compound | - Prepare fresh stock solutions from lyophilized powder.- Avoid repeated freeze-thaw cycles of stock solutions.- Confirm proper storage conditions (-20°C or -80°C for stock solutions). |
| Incorrect Concentration | - Verify calculations for stock solution and final dilutions.- Calibrate pipettes regularly to ensure accurate liquid handling. |
| Cellular Health/Response | - Ensure cells are healthy, within a consistent passage number range, and not overly confluent.- Test a fresh vial of cells from a cell bank.- Confirm the expression of the NPR-A receptor in your cell line. |
| Assay Interference | - For cGMP assays, ensure phosphodiesterase (PDE) inhibitors are included to prevent cGMP degradation.- Check for interference from components in the cell culture media or assay buffer.[4][5] |
| Inappropriate Dosing | In some cases, a very low dose of this compound may be less effective than a low dose.[6][7] |
Issue 2: Precipitation or Cloudiness in this compound Solution
| Possible Cause | Troubleshooting Step |
| Poor Solubility | - Ensure the lyophilized powder is fully dissolved. Gentle vortexing or trituration may be necessary.- If reconstituting in a buffer, check for pH-dependent solubility issues. |
| Contamination | - Use sterile technique for all solution preparation.- Visually inspect for microbial growth. If suspected, discard the solution. |
| Interaction with Media Components | - Prepare concentrated stock solutions in a simple solvent (e.g., sterile water) before diluting in complex media.- Some components in cell culture media can cause precipitation, especially at high concentrations or after prolonged storage.[8] |
Data Presentation
Table 1: Physicochemical and Dosing Information for this compound
| Parameter | Value | Reference |
| Molecular Formula | C127H203N45O39S3 | PubChem CID: 16129708 |
| Molecular Weight | 3080.5 g/mol | PubChem CID: 16129708 |
| Amino Acid Sequence | SLRRSSCFGGRMDRIGAQSGLGCNSFRY | PubChem CID: 16129708 |
| Clinical Dose Range (Acute Heart Failure) | 0.01 - 0.05 µg/kg/min | [9] |
| In Vitro Dose Range (Cardiomyocytes) | Varies by cell type and assay; typically in the nanomolar to micromolar range. | [10] |
| In Vivo Preclinical Dose (Rodents) | Varies by model and administration route. | [11] |
Experimental Protocols
Protocol 1: In Vitro cGMP Measurement using ELISA
This protocol outlines the measurement of intracellular cGMP in response to this compound stimulation in cultured cells.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Stimulation:
-
Wash cells once with serum-free medium.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Add this compound at the desired final concentrations. Include a vehicle control.
-
Incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add the lysis buffer provided with the cGMP ELISA kit.
-
Incubate as per the kit manufacturer's instructions to ensure complete cell lysis.
-
-
cGMP ELISA:
-
Follow the manufacturer's protocol for the cGMP competitive ELISA kit. This typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding the cGMP-HRP conjugate.
-
Incubating, washing, and adding the substrate.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the cGMP standards.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize cGMP concentration to the protein concentration of the cell lysate if desired.
-
Protocol 2: Ex Vivo Vasodilation Assay using Wire Myography
This protocol describes the assessment of this compound-induced vasodilation in isolated arterial segments.
-
Artery Isolation and Mounting:
-
Isolate arterial segments (e.g., mesenteric or coronary arteries) from a model organism and place them in ice-cold physiological saline solution (PSS).[12]
-
Clean the arteries of surrounding connective tissue under a dissecting microscope.
-
Mount the arterial segments on the pins or wires of a wire myograph system in a chamber filled with PSS.[12][13]
-
-
Equilibration and Viability Check:
-
Allow the mounted arteries to equilibrate in warmed (37°C) and aerated (95% O2, 5% CO2) PSS for at least 30-60 minutes.
-
Stretch the arteries to their optimal resting tension.
-
Assess the viability of the arteries by inducing contraction with a high-potassium solution (e.g., KCl).
-
-
Pre-constriction:
-
Wash out the high-potassium solution and allow the arteries to return to baseline tension.
-
Induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine or U46619.
-
-
This compound Administration:
-
Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to the chamber.
-
Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the changes in isometric tension at each this compound concentration.
-
Express the relaxation response as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. jpt.com [jpt.com]
- 2. Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to evaluate rat and mouse cardiomyocyte proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
Optimizing Analytical Methods for Accurate Carperitide Measurement: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quantitative analysis of Carperitide. The following information is designed to help optimize analytical methods for accurate and reliable measurement of this critical therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in accurately measuring this compound?
The accurate quantification of this compound, a recombinant form of human alpha-atrial natriuretic peptide (α-hANP), is susceptible to several challenges inherent to peptide analysis. These include:
-
Non-Specific Binding (NSB): Peptides like this compound can adsorb to the surfaces of sample collection tubes, pipette tips, and microplates, leading to significant analyte loss and underestimation of concentrations.[1][2]
-
Enzymatic Degradation: this compound in biological matrices is prone to degradation by proteases.
-
Sample Stability: The stability of this compound is influenced by temperature, pH, and the number of freeze-thaw cycles.[3] Improper handling and storage can lead to degradation and inaccurate results.
-
Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the analytical signal in both LC-MS/MS and ELISA, leading to ion suppression or enhancement in mass spectrometry and non-specific binding in immunoassays.
-
Low Concentrations: Therapeutic concentrations of this compound can be very low, requiring highly sensitive analytical methods.
Q2: How can I minimize non-specific binding of this compound during sample preparation and analysis?
To mitigate non-specific binding, consider the following strategies:
-
Use of Low-Binding Materials: Employ polypropylene or other low-protein-binding tubes and pipette tips. Avoid using glass containers.
-
Addition of Surfactants or Blocking Agents: The inclusion of a small amount of a non-ionic surfactant (e.g., Tween-20) or a protein-blocking agent (e.g., bovine serum albumin, BSA) in buffers can help to saturate non-specific binding sites on container surfaces.
-
Sample Dilution: Diluting plasma samples can reduce the interaction of this compound with matrix components.
Q3: What are the best practices for sample collection and handling to ensure this compound stability?
Proper sample handling is crucial for accurate this compound measurement:
-
Anticoagulant Choice: Collect blood samples in tubes containing appropriate anticoagulants, such as EDTA.
-
Immediate Processing: Process blood samples as soon as possible after collection. Centrifuge at a low temperature to separate plasma.
-
Storage Conditions: Store plasma samples at -80°C for long-term stability.[3]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing, which can degrade the peptide.[3]
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Non-specific binding of this compound. 2. Ion suppression from matrix components. 3. Suboptimal MS/MS parameters. 4. Inefficient sample extraction. | 1. Use low-binding consumables. Add a blocking agent to reconstitution solvents. 2. Optimize sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). 3. Perform compound optimization to determine the best precursor/product ions and collision energy. 4. Evaluate different extraction techniques (e.g., SPE, LLE) and optimize solvent composition. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Carryover from previous injections. 3. Instability of this compound in the autosampler. | 1. Ensure consistent timing and technique for all sample preparation steps. Use an internal standard. 2. Optimize the autosampler wash procedure with a strong organic solvent. 3. Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of processed samples over the expected run time. |
| Inaccurate Results (Poor Accuracy) | 1. Improper calibration curve. 2. Matrix effects affecting standards and samples differently. 3. Degradation of stock or working solutions. | 1. Prepare calibration standards in the same matrix as the samples. Use a fresh set of standards for each run. 2. Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects. 3. Prepare fresh stock and working solutions regularly and store them under appropriate conditions. |
ELISA Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Signal | 1. Omission of a key reagent. 2. Inactive antibody or conjugate. 3. Improper incubation times or temperatures. 4. Incorrect plate reader settings. | 1. Double-check that all reagents were added in the correct order. 2. Verify the expiration dates and storage conditions of all kit components. 3. Ensure that the recommended incubation times and temperatures from the kit protocol are followed. 4. Confirm the correct wavelength and filter settings on the plate reader. |
| High Background | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated buffers or reagents. 4. Over-incubation. | 1. Ensure all wells are thoroughly washed between steps. 2. Use the blocking buffer provided in the kit or optimize the blocking step. 3. Use fresh, sterile buffers and reagents. 4. Adhere to the recommended incubation times. |
| Poor Standard Curve | 1. Incorrect preparation of standards. 2. Pipetting errors. 3. Inappropriate curve fitting model. | 1. Ensure accurate serial dilutions of the standard. Vortex gently after each dilution. 2. Use calibrated pipettes and change tips for each standard. 3. Use the curve fitting model recommended in the kit's instructions, typically a four-parameter logistic (4-PL) fit. |
| High Coefficient of Variation (%CV) | 1. Inconsistent pipetting. 2. Temperature variation across the plate ("edge effect"). 3. Incomplete mixing of reagents. | 1. Ensure consistent pipetting technique and volume for all wells. 2. Allow all reagents to come to room temperature before use and incubate the plate in a stable temperature environment. 3. Gently mix all reagents before adding them to the wells. |
Quantitative Data Summary
| Parameter | LC-MS/MS | ELISA |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL to ng/mL range. | Can achieve pg/mL sensitivity. |
| Linearity (Dynamic Range) | Generally wider, often spanning 3-4 orders of magnitude. | Typically narrower, around 2-3 orders of magnitude. |
| Precision (%CV) | Intra- and inter-assay %CVs are generally expected to be <15% (20% at LLOQ). | Intra- and inter-assay %CVs are often in the range of 5-15%. |
| Accuracy (% Bias) | Typically within ±15% of the nominal value (20% at LLOQ). | Generally within ±20% of the nominal value. |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern. | Can be affected by cross-reactivity with structurally similar molecules. |
Experimental Protocols
General Protocol for this compound Measurement in Human Plasma by LC-MS/MS
This protocol is a general guideline and requires optimization and validation for specific applications.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen plasma samples on ice.
-
Pre-condition a mixed-mode cation exchange SPE plate with methanol followed by equilibration with an aqueous buffer (e.g., 0.1% formic acid in water).
-
Load 100 µL of plasma onto the SPE plate.
-
Wash the plate with a low-organic-content buffer to remove phospholipids and other interferences.
-
Wash the plate with a high-organic-content buffer to remove non-polar interferences.
-
Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute this compound with good peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
General Protocol for this compound Measurement by ELISA
This is a generalized procedure for a sandwich ELISA. Refer to the specific kit manufacturer's instructions for detailed protocols.
-
Plate Preparation: Use a microplate pre-coated with a capture antibody specific for this compound.
-
Standard and Sample Addition:
-
Prepare a serial dilution of the this compound standard.
-
Add standards and samples to the appropriate wells.
-
Incubate for the time and temperature specified in the protocol.
-
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for this compound to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution to each well, which will result in a color change proportional to the amount of this compound present.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards and use it to determine the concentration of this compound in the samples.
Visualizations
This compound Signaling Pathway
This compound, an atrial natriuretic peptide (ANP) analog, exerts its vasodilatory effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to the conversion of GTP to cyclic GMP (cGMP).[4][5] Increased intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in the relaxation of vascular smooth muscle cells and vasodilation.
Caption: this compound signaling cascade leading to vasodilation.
General Workflow for this compound Bioanalysis
The accurate measurement of this compound in biological samples involves a multi-step process, from sample collection and preparation to instrumental analysis and data interpretation.
Caption: A typical workflow for the bioanalysis of this compound.
References
- 1. Development and validation of an IA-LC/MS method to quantitate active and total B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunoreactive alpha-human atrial natriuretic polypeptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of renal dysfunction on Carperitide efficacy in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the efficacy of Carperitide in the context of renal dysfunction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its relevance in renal studies?
This compound is a recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[1] Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A), which in turn activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This signaling cascade results in vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion).[1][2] In the context of renal studies, these effects are critical as they can influence renal blood flow, glomerular filtration rate (GFR), and tubular function, potentially mitigating the adverse effects of renal dysfunction.
Q2: What are the known effects of this compound on renal function in patients with pre-existing renal impairment?
Clinical studies have shown varied outcomes. Some studies suggest that continuous low-dose infusion of this compound may help preserve renal function in patients with preoperative renal dysfunction undergoing cardiovascular surgery.[3] For instance, a multicenter trial demonstrated significantly lower serum creatinine levels and higher creatinine clearance in the this compound group compared to the control group.[3] However, other research indicates that this compound can also lead to worsening renal function, particularly in the presence of hypotension.[2] Baseline renal dysfunction has been identified as an independent predictor of worsening renal function in patients treated with low-dose this compound.[2]
Q3: What are the key biomarkers to monitor when assessing this compound's efficacy and renal impact?
A comprehensive panel of biomarkers is recommended to assess both the therapeutic effects and potential adverse renal effects of this compound.
| Biomarker Category | Specific Biomarkers | Rationale |
| Renal Function | Serum Creatinine (sCr) | A standard indicator of glomerular filtration. An increase can signify worsening renal function.[3][4] |
| Estimated Glomerular Filtration Rate (eGFR) | A calculated measure of kidney function, providing a more comprehensive assessment than sCr alone.[1][5] | |
| Creatinine Clearance | Measures the rate at which creatinine is cleared from the blood by the kidneys, reflecting GFR.[3] | |
| Cystatin C | A sensitive marker of GFR, potentially detecting changes earlier than sCr.[6] | |
| Tubular Injury | Kidney Injury Molecule-1 (KIM-1) | A protein that is highly upregulated in injured renal proximal tubule cells.[7][8] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | An early marker of acute kidney injury, released from damaged renal tubules.[7][8] | |
| N-acetyl-β-D-glucosaminidase (NAG) | An enzyme released from proximal tubule cells upon injury.[6] | |
| Hemodynamic | Blood Urea Nitrogen (BUN) | Can be influenced by hydration status and renal function. |
| Pharmacodynamic | Plasma cGMP | As the second messenger of this compound's action, its levels can indicate target engagement.[9] |
| Plasma ANP | To monitor the levels of the administered drug.[10] |
Q4: What are the common adverse effects observed in preclinical and clinical studies of this compound, especially in the context of renal dysfunction?
The most frequently reported adverse effect is hypotension (low blood pressure), which is a direct consequence of this compound's vasodilatory properties.[2][11] This is particularly critical in patients with renal dysfunction, as a significant drop in blood pressure can exacerbate renal hypoperfusion and lead to acute kidney injury.[11] Therefore, close monitoring of blood pressure is crucial during this compound administration in experimental settings.
Troubleshooting Guides
Issue 1: Unexpected Worsening of Renal Function in Animal Models
Symptoms:
-
Significant increase in serum creatinine and BUN levels compared to baseline or control group.
-
Decreased urine output.
-
Histological evidence of tubular necrosis or interstitial fibrosis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hypotension-induced renal hypoperfusion | 1. Monitor Blood Pressure Continuously: Implement continuous blood pressure monitoring (e.g., via telemetry or arterial line) in animal models. 2. Dose Adjustment: If hypotension is observed, consider reducing the this compound dose. A dose-response study may be necessary to identify the optimal therapeutic window that avoids significant blood pressure drops.[10] 3. Fluid Management: Ensure adequate hydration of the animals to maintain renal perfusion pressure. |
| Direct Nephrotoxicity at High Doses | 1. Evaluate Dose-Dependency: Conduct a dose-escalation study to determine if the observed nephrotoxicity is dose-dependent. 2. Histopathological Analysis: Perform detailed histological examination of the kidneys to identify signs of direct tubular toxicity. |
| Model-Specific Sensitivity | 1. Review the Animal Model: Certain models of renal dysfunction (e.g., those with severe pre-existing vascular disease) may be more susceptible to the hemodynamic effects of this compound. 2. Alternative Models: Consider using alternative models of renal dysfunction to confirm the findings. |
Issue 2: High Variability in Biomarker Data
Symptoms:
-
Large standard deviations in biomarker measurements (e.g., sCr, KIM-1, NGAL) within the same experimental group.
-
Inconsistent or non-reproducible results across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Collection and Processing | 1. Standardize Collection Times: Collect blood and urine samples at the same time points for all animals relative to this compound administration. 2. Uniform Processing: Ensure consistent processing of samples (e.g., centrifugation speed and duration, storage temperature) to minimize variability. |
| Underlying Co-morbidities in Animal Models | 1. Health Screening: Thoroughly screen animals for any underlying health issues before including them in the study. 2. Acclimatization: Allow for an adequate acclimatization period for the animals to their environment before starting the experiment. |
| Assay Variability | 1. Assay Validation: Validate all biomarker assays for accuracy, precision, and reproducibility. 2. Use of Controls: Include appropriate positive and negative controls in each assay run. |
Experimental Protocols
In Vitro Assessment of this compound in Human Renal Proximal Tubule Epithelial Cells (RPTECs)
This protocol provides a general framework for assessing the direct effects of this compound on renal tubular cells.
1. Cell Culture:
- Culture human RPTECs (e.g., SA7K or HK-2 cell lines) in appropriate media and conditions until they reach 80-90% confluency.[12][13]
- For polarization studies, culture cells on permeable supports (e.g., Transwell® inserts).[14]
2. Induction of Cellular Injury (Optional):
- To mimic a disease state, cells can be pre-treated with an injurious agent (e.g., cisplatin, hypoxia-reoxygenation) to induce apoptosis or necrosis.
3. This compound Treatment:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
- Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for a specified duration (e.g., 24, 48 hours).
- Include a vehicle-only control group.
4. Assessment of Efficacy and Toxicity:
- Cell Viability: Assess cell viability using assays such as MTT or LDH release.
- Apoptosis: Measure apoptosis using methods like caspase-3/7 activity assays or TUNEL staining.
- Biomarker Secretion: Collect cell culture supernatants to measure the secretion of kidney injury biomarkers like KIM-1 and NGAL using ELISA kits.
- cGMP Production: Measure intracellular cGMP levels using a cGMP immunoassay kit to confirm target engagement.
In Vivo Evaluation of this compound in a 5/6 Nephrectomy Rat Model of Chronic Kidney Disease (CKD)
This protocol describes the use of a common surgical model of CKD to evaluate the long-term efficacy of this compound.
1. 5/6 Nephrectomy Surgery:
- Perform a two-step surgical procedure on rats.[15][16]
- Step 1: Under anesthesia, perform a right nephrectomy (removal of the right kidney).
- Step 2: After a recovery period (e.g., one week), ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the left kidney.[16]
2. Post-Operative Care and CKD Development:
- Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
- Allow several weeks for the development of characteristic features of CKD, such as proteinuria, elevated serum creatinine, and hypertension.
3. This compound Administration:
- Divide the animals into a control group (vehicle administration) and a treatment group (this compound administration).
- Administer this compound via continuous subcutaneous infusion using osmotic mini-pumps to ensure stable drug levels.
- The dose should be determined based on preliminary dose-finding studies (e.g., starting with a low dose of 0.025 µg/kg/min).[10]
4. Monitoring and Endpoint Analysis:
- Blood Pressure: Monitor blood pressure regularly throughout the study.
- Renal Function: Collect blood and urine samples at regular intervals to measure serum creatinine, BUN, and urinary protein excretion.
- Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histological analysis (e.g., H&E, Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
- Biomarker Analysis: Analyze plasma and urine for a panel of relevant biomarkers.
Visualizations
Caption: this compound signaling pathway in a target cell.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter trial of this compound in patients with renal dysfunction undergoing cardiovascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of low-dose human atrial natriuretic peptide infusion in nondialysis patients with chronic kidney disease undergoing coronary artery bypass grafting: the NU-HIT (Nihon University working group study of low-dose HANP Infusion Therapy during cardiac surgery) trial for CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Kidney Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Biomarkers of chronic kidney disease in older individuals: navigating complexity in diagnosis [frontiersin.org]
- 7. Renal biomarkers in cats: A review of the current status in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of this compound on the Long-Term Prognosis of Patients With Acute Decompensated Chronic Heart Failure [jstage.jst.go.jp]
- 10. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of this compound in cases of pulmonary edema with preeclampsia: a pilot case series [jstage.jst.go.jp]
- 12. Development and Application of Human Renal Proximal Tubule Epithelial Cells for Assessment of Compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling and Prevention of Acute Kidney Injury through Ischemia and Reperfusion in a Combined Human Renal Proximal Tubule/Blood Vessel-on-a-Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. 5/6 Nephrectomy Model - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Validating the Cardioprotective Effects of Carperitide in Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cardioprotective effects of Carperitide in the context of heart failure. It objectively compares its performance with alternative therapies, supported by experimental data from preclinical and clinical studies. Detailed methodologies of key experiments are provided to allow for critical evaluation and replication.
Mechanism of Action: The cGMP Signaling Pathway
This compound, a recombinant form of human atrial natriuretic peptide (ANP), exerts its effects by activating the natriuretic peptide receptor-A (NPR-A). This activation stimulates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] cGMP, a key second messenger, then activates protein kinase G (PKG), which mediates a cascade of downstream effects culminating in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1][2] Furthermore, this compound helps to reduce cardiac preload and afterload, and inhibits the renin-angiotensin-aldosterone system (RAAS), contributing to its therapeutic effects in acute heart failure.[3]
References
- 1. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targets of cGMP/cGKI in Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of Carperitide and its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), against its therapeutic alternatives, Nesiritide and Ularitide. This compound is primarily utilized for the treatment of acute decompensated heart failure (ADHF), a condition requiring immediate intervention to alleviate symptoms and improve hemodynamic stability.[1][2] This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments.
Mechanism of Action: A Shared Pathway
This compound, Nesiritide (a recombinant B-type natriuretic peptide), and Ularitide (a synthetic form of urodilatin) exert their primary effects through a common signaling cascade. They bind to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[3][4] This binding activates the receptor's intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade results in vasodilation (relaxation of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine production), collectively reducing the workload on the heart.[3][6] Additionally, this pathway inhibits the renin-angiotensin-aldosterone system (RAAS), further contributing to blood pressure reduction and fluid balance.[4][7]
Figure 1. Signaling pathway of this compound and its alternatives.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the in vitro and in vivo efficacy of this compound, Nesiritide, and Ularitide.
In Vitro Efficacy
Direct comparative in vitro studies with standardized quantitative data for these three compounds are limited in the available literature. However, their mechanism of action allows for a qualitative comparison of their receptor binding affinities.
| Parameter | This compound (ANP) | Nesiritide (BNP) | Ularitide (Urodilatin) |
| Primary Receptor | Natriuretic Peptide Receptor-A (NPR-A) | Natriuretic Peptide Receptor-A (NPR-A) | Natriuretic Peptide Receptor-A (NPR-A) |
| Receptor Binding Affinity (NPR-A) | High | High | High |
| Second Messenger | cGMP | cGMP | cGMP |
Note: While all three peptides bind to NPR-A, subtle differences in affinity and kinetics may exist but are not consistently reported in a comparative format in the reviewed literature.
In Vivo Efficacy
The in vivo effects of these natriuretic peptides have been evaluated in various preclinical and clinical studies. The following table presents a summary of findings from studies comparing their effects on key hemodynamic and renal parameters.
| Parameter | This compound | Nesiritide | Ularitide |
| Change in Pulmonary Capillary Wedge Pressure (PCWP) | Significant Decrease[8] | Significant Decrease[9] | Significant Decrease[4] |
| Change in Systemic Vascular Resistance (SVR) | Decrease[8] | Decrease | Decrease[4] |
| Change in Blood Pressure | Decrease (can cause hypotension)[10] | Decrease (can cause hypotension)[9] | Greater reduction in systolic BP vs. placebo[11] |
| Diuresis and Natriuresis | Increased urine output[8] | Increased urine output | Increased urinary sodium excretion[4] |
| Effect on Serum Creatinine | Variable; may decrease[12] | No significant change or potential for worsening renal function[4][12] | No significant change[4][11] |
| Long-term Mortality | Low-dose associated with lower mortality in some observational studies[13] | No significant improvement in clinical outcomes[4] | Did not reduce long-term cardiovascular mortality[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of natriuretic peptides are provided below.
In Vitro cGMP Measurement in Vascular Smooth Muscle Cells
This assay quantifies the production of the second messenger cGMP in response to natriuretic peptide stimulation.
-
Cell Culture: Culture rat aortic smooth muscle cells in appropriate media until confluent.
-
Pre-incubation: Incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.[14]
-
Stimulation: Treat the cells with varying concentrations of this compound, Nesiritide, or Ularitide (e.g., 100 nM) for a defined period (e.g., 30 minutes).[14]
-
Lysis and Quantification: Lyse the cells and measure the intracellular cGMP concentration using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[5][15]
-
Data Analysis: Express cGMP levels as pmol/mL or normalized to protein concentration.
In Vitro Vasodilation Assay in Isolated Arteries
This method assesses the direct vasodilatory effect of the compounds on blood vessels.
-
Vessel Preparation: Isolate segments of a resistance artery (e.g., human subcutaneous arteries or rat mesenteric arteries) and mount them in a wire myograph system.[1][16]
-
Pre-constriction: Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., norepinephrine or phenylephrine) to induce a stable contractile tone.[1][16]
-
Cumulative Concentration-Response Curve: Add this compound, Nesiritide, or Ularitide in a cumulative manner, allowing the vessel to reach a stable response at each concentration.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tone and plot concentration-response curves to determine the potency (EC50) and efficacy (Emax) of each compound.
In Vivo Hemodynamic and Renal Function Assessment in a Heart Failure Animal Model
This protocol evaluates the systemic effects of the natriuretic peptides in a living organism.
-
Animal Model: Induce heart failure in a suitable animal model (e.g., canine model with pacing-induced heart failure).[4]
-
Instrumentation: Anesthetize the animals and instrument them for the measurement of hemodynamic parameters (e.g., arterial blood pressure, heart rate, PCWP via a pulmonary artery catheter) and renal function (e.g., urine collection for volume and sodium measurement, blood sampling for creatinine).
-
Drug Administration: Administer this compound, Nesiritide, or Ularitide via continuous intravenous infusion at clinically relevant doses.
-
Data Collection: Continuously monitor and record hemodynamic parameters. Collect urine and blood samples at baseline and at various time points during and after the infusion.
-
Data Analysis: Analyze the changes in hemodynamic and renal parameters from baseline for each treatment group.
Figure 2. Experimental workflow for comparing natriuretic peptide efficacy.
Logical Comparison of this compound and Alternatives
Figure 3. Logical comparison of this compound and its alternatives.
Conclusion
This compound and its alternatives, Nesiritide and Ularitide, share a common mechanism of action centered on the activation of the NPR-A receptor and subsequent cGMP-mediated vasodilation and natriuresis. While all three agents demonstrate potent hemodynamic and renal effects in the acute setting, their impact on long-term clinical outcomes, such as mortality, differs. Some studies suggest a potential benefit for low-dose this compound, whereas large clinical trials for Nesiritide and Ularitide have not shown a significant improvement in long-term prognosis. The choice between these agents may depend on the specific clinical scenario, patient characteristics, and regional availability. Further head-to-head comparative studies, particularly focusing on standardized in vitro assays and well-designed clinical trials with long-term follow-up, are warranted to delineate the subtle but potentially significant differences in the efficacy and safety profiles of these natriuretic peptides.
References
- 1. reprocell.com [reprocell.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary cGMP (Cyclic Guanosine Monophosphate)/BNP (B-Type Natriuretic Peptide) Ratio, Sacubitril/Valsartan, and Outcomes in Heart Failure With Reduced Ejection Fraction: An Analysis of the PARADIGM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JMIR Research Protocols - The Predictive Value of A, B, and C-Type Natriuretic Peptides in People at Risk of Heart Disease: Protocol for a Longitudinal Observational Study [researchprotocols.org]
- 7. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Experience of this compound (synthetic human-atrial natriuretic peptide) after cardiovascular surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Ularitide on Cardiovascular Mortality in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular and renal effects of this compound and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Vasodilator Effects of Quercetin 3-O-Malonylglucoside Are Mediated by the Activation of Endothelial Nitric Oxide Synthase and the Opening of Large-Conductance Calcium-Activated K+ Channels in the Resistance Vessels of Hypertensive Rats [mdpi.com]
Independent Validation of Carperitide's Clinical Trial Data: A Comparative Guide for Researchers
An objective analysis of Carperitide's performance in acute heart failure, supported by clinical trial data and compared with alternative therapies.
Published clinical trials on this compound (recombinant human atrial natriuretic peptide) for the treatment of acute heart failure (AHF) have presented a complex and at times conflicting picture of its efficacy and safety. This guide provides a comprehensive overview of the key clinical trial findings, independent validation efforts through meta-analyses and retrospective studies, and a comparison with alternative AHF therapies. Detailed experimental protocols and visualizations of the drug's signaling pathway and clinical trial workflows are included to support researchers, scientists, and drug development professionals in their understanding of this compound's clinical profile.
Performance and Efficacy of this compound
This compound is a synthetic form of human atrial natriuretic peptide (hANP) that is primarily used in Japan for the management of acute decompensated heart failure (ADHF).[1] Its mechanism of action involves binding to natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This cascade results in vasodilation, diuresis, and natriuresis, which are intended to reduce cardiac preload and afterload and alleviate the symptoms of heart failure.[1][2]
Initial clinical studies and post-marketing surveillance suggested promising hemodynamic effects and symptomatic improvement in patients treated with this compound.[3] However, the translation of these physiological benefits into improved long-term clinical outcomes, such as mortality and rehospitalization rates, has been a subject of considerable debate and conflicting evidence.[3]
Key Clinical Trial Data
Several key clinical trials have investigated the efficacy and safety of this compound in patients with AHF. The results of these trials have been varied, with some suggesting potential benefits, while others have raised safety concerns.
| Trial/Study | Patient Population | This compound Dosage | Key Findings |
| LASCAR-AHF | 247 patients with AHF | Low-dose (0.02 μg/kg/min) for 72 hours | No significant reduction in the primary endpoint of all-cause death and heart failure hospitalization within 2 years compared to standard treatment. The study was underpowered due to premature termination.[4][5] A greater decrease in estimated glomerular filtration rate was observed in the this compound group.[5] |
| PROTECT | 49 patients with ADHF | Low-dose (0.01-0.05 μg/kg/min) for 72 hours | Significant reduction in death and rehospitalization at 18-month follow-up compared to the control group (11.5% vs 34.8%).[6] |
| Propensity Score-Matched Analysis | 367 pairs of AHF patients | Standard doses | Treatment with this compound was associated with increased in-hospital mortality (odds ratio 2.13).[7] |
| COOPERATE-HF-J Analysis | 2435 patients with ADHF | Varied doses | Low-dose this compound (≥0.02 μg/kg/min) was associated with lower cardiovascular and all-cause mortality within 1 year after admission.[8] |
| Meta-analysis (2025) | 6 studies, 30,665 AHF patients | Varied doses | No significant difference in heart failure-related mortality. A significantly higher in-hospital mortality was found in the this compound group compared to placebo.[8] |
Independent Validation and Comparative Analysis
Direct independent replication studies of the pivotal this compound trials are scarce. However, a substantial body of evidence from meta-analyses and large-scale observational studies provides a form of independent validation by re-analyzing existing data and assessing real-world outcomes. These analyses have often highlighted the discrepancies between the findings of smaller, manufacturer-sponsored trials and larger, more heterogeneous patient populations.
A meta-analysis of six studies involving over 30,000 patients found no significant difference in heart failure-related mortality between this compound and placebo groups and, concerningly, a significantly higher rate of in-hospital mortality in the this compound group.[8] This stands in contrast to the positive outcomes reported in the smaller PROTECT trial.[6]
Comparison with Alternative Therapies
The clinical utility of this compound is best understood in the context of other available treatments for acute heart failure, primarily nitrates and diuretics.
This compound vs. Nitrates: A large-scale cohort study comparing this compound to nitrates in the early treatment of AHF found that this compound use was associated with significantly worse in-hospital outcomes, including higher mortality, longer hospital stays, and greater hospitalization costs.[4] Another study comparing this compound to nitrite compounds found that while nitrites tended to improve hemodynamic parameters more than this compound, both had a similar prognostic impact.[3]
This compound vs. Diuretics: While direct, large-scale comparative trials are limited, this compound is often considered in patients who are resistant to or who have contraindications for conventional diuretic therapy. The proposed benefit of this compound in this setting is its potential to maintain renal perfusion while promoting diuresis.[3]
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal and potential replication of clinical trial findings. Below are summaries of the experimental protocols for key this compound trials.
LASCAR-AHF Trial Protocol
-
Study Design: A multicenter, open-label, randomized controlled trial.[4][9]
-
Patient Population: Patients hospitalized for acute heart failure.[4]
-
Intervention: Intravenous this compound (0.02 μg/kg/min) in addition to standard treatment for 72 hours.[4][9]
-
Control: Standard AHF treatment.[4]
-
Primary Endpoint: A composite of all-cause death and rehospitalization for heart failure within 2 years.[4]
-
Key Inclusion Criteria: Hospitalization for AHF.
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
PROTECT Trial Protocol
-
Study Design: A multicenter randomized controlled study.[6]
-
Patient Population: 49 patients with acute decompensated heart failure.[6]
-
Intervention: Low-dose this compound (0.01-0.05 μg/kg/min) infused for 72 hours as initial treatment.[6]
-
Control: Standard medical treatment other than this compound. Anti-aldosterone drugs were prohibited in both groups.[6]
-
Primary Endpoint: Death and rehospitalization at 18-month follow-up.[6]
-
Key Inclusion Criteria: Patients with ADHF.
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
Visualizing the Science
To further elucidate the mechanisms and processes involved in this compound's use, the following diagrams are provided.
Caption: this compound's signaling cascade.
Caption: LASCAR-AHF trial workflow.
Caption: Independent validation logic flow.
Conclusion
The available evidence for this compound in acute heart failure presents a challenging landscape for researchers and clinicians. While its mechanism of action is well-understood and early studies suggested promise, larger-scale independent analyses have not consistently validated these initial findings and have, in some cases, raised safety concerns regarding increased in-hospital mortality. The conflicting data underscore the critical need for well-designed, adequately powered, and independently conducted randomized controlled trials to definitively establish the role of this compound in the management of acute heart failure. For now, its use should be approached with caution, and alternative therapies with more robust evidence of benefit, such as nitrates and standard diuretic regimens, should be prioritized. Future research should focus on identifying specific patient subgroups that may derive a net benefit from this compound therapy and on conducting head-to-head comparisons with established treatments to clarify its therapeutic niche.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of low-dose administration of this compound for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationale and Design of Low-dose Administration of this compound for Acute Heart Failure (LASCAR-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Carperitide's Physiological Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Carperitide, a recombinant human atrial natriuretic peptide (hANP), across different species. The information presented is supported by experimental data to aid in research and development efforts.
This compound is primarily utilized in Japan for the treatment of acute decompensated heart failure.[1] Its mechanism of action is centered on its activity as an agonist for the natriuretic peptide receptor-A (NPR-A). This binding initiates a signaling cascade that elevates intracellular cyclic guanosine monophosphate (cGMP), leading to a range of physiological responses including vasodilation, diuresis, and natriuresis.[1][2] These effects collectively reduce cardiac preload and afterload, offering therapeutic benefits in heart failure scenarios.[2]
Cross-species Comparison of Physiological Effects
The physiological responses to this compound have been investigated in various species, most notably in humans, canines, and rodents. While the fundamental mechanism of action remains consistent, the magnitude and nuances of the effects can vary.
Hemodynamic Effects
This compound administration elicits significant hemodynamic changes across species, primarily characterized by vasodilation and a reduction in cardiac workload.
| Parameter | Human | Canine | Rodent (Rat) |
| Mean Arterial Pressure (MAP) | Decrease | Decrease[2] | Decrease |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | Decrease[2] | Not consistently reported |
| Systemic Vascular Resistance (SVR) | Decrease | Decrease[3] | Decrease |
| Cardiac Output (CO) | Variable; may increase or show no significant change[3] | Transient increase followed by a slight decrease or no significant change[1][2] | Not consistently reported |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decrease | Dose-dependent decrease[1] | Not consistently reported |
Table 1: Comparative Hemodynamic Effects of this compound
Renal Effects
A key therapeutic action of this compound is its impact on renal function, promoting the excretion of sodium and water.
| Parameter | Human | Canine | Rodent (Rat) |
| Diuresis (Urine Output) | Increase[1] | Increase[1][3] | Increase |
| Natriuresis (Sodium Excretion) | Increase[1] | Increase[1] | Increase |
| Renin-Angiotensin-Aldosterone System (RAAS) | Inhibition | Tendency to decrease renin release[2] | Not consistently reported |
Table 2: Comparative Renal Effects of this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound.
Canine Model of Acute Congestive Heart Failure
Objective: To induce a state of acute congestive heart failure in a canine model to evaluate the therapeutic effects of this compound.
Methodology:
-
Animal Preparation: Adult mongrel dogs are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending coronary artery is ligated to induce myocardial ischemia and subsequent heart failure.[1]
-
Volume Loading: To exacerbate the heart failure state, a saline solution is infused intravenously.[2]
-
Hemodynamic Monitoring: Catheters are placed in the femoral artery, pulmonary artery, and left ventricle to continuously monitor arterial blood pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and left ventricular end-diastolic pressure. Cardiac output is measured using thermodilution.
-
Drug Administration: this compound is administered as a continuous intravenous infusion at varying doses (e.g., 0.1-1.0 µg/kg/min) to assess its dose-dependent effects.[1]
Assessment of Renal Function in Rats
Objective: To evaluate the diuretic and natriuretic effects of this compound in a rodent model.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized.
-
Catheterization: Catheters are placed in the carotid artery for blood pressure monitoring and blood sampling, the jugular vein for drug infusion, and the bladder for urine collection.
-
Baseline Measurements: A baseline period is established to measure urine flow and electrolyte concentrations.
-
Drug Administration: this compound is administered intravenously, and urine is collected at timed intervals.
-
Analysis: Urine volume is measured, and urine and plasma samples are analyzed for sodium and creatinine concentrations to determine diuretic and natriuretic responses and to calculate glomerular filtration rate.
Visualizing the Science: Diagrams
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Low-Dose Versus High-Dose Carperitide Administration in Acute Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is utilized in the management of acute decompensated heart failure (ADHF), primarily in Japan.[1][2] Its therapeutic effects, including vasodilation, diuresis, and natriuresis, are mediated through the cyclic guanosine monophosphate (cGMP) pathway.[3] However, the optimal dosing strategy for this compound remains a subject of debate, with clinical evidence presenting a complex picture of its efficacy and safety at different infusion rates. This guide provides a comparative analysis of low-dose versus high-dose this compound administration, supported by experimental data, to inform research and clinical development.
Data Presentation: Efficacy and Safety Outcomes
The clinical effects of this compound are dose-dependent, with studies often categorizing dosages as "very low-dose" (<0.02 μg/kg/min), "low-dose" (≥0.02 μg/kg/min or 0.025–0.050 μg/kg/min), and higher doses.[4][5][6] The Japanese Circulation Society (JCS) guidelines recommend a low-dose continuous intravenous infusion.[4][6] A significant adverse effect associated with this compound is hypotension, a direct consequence of its vasodilatory properties.[1][7]
Table 1: Comparative Efficacy of Different this compound Dosages in Patients with Acute Decompensated Heart Failure (COOPERATE‐HF‐J Study)
| Outcome (1-Year Follow-up) | No this compound (NO-ANP) (n=1098) | Very Low-Dose this compound (VLD-ANP) (<0.02 μg/kg/min) (n=593) | Low-Dose this compound (LD-ANP) (≥0.02 μg/kg/min) (n=744) |
| Cardiovascular Mortality | Higher than LD-ANP | Higher than LD-ANP | Significantly lower than NO-ANP and VLD-ANP (p < 0.001) |
| All-Cause Mortality | Higher than LD-ANP | Higher than LD-ANP | Significantly lower than NO-ANP and VLD-ANP (p = 0.002) |
| Rehospitalization for Heart Failure | No significant difference | No significant difference | No significant difference |
| Median Dose | N/A | 0.013 μg/kg/min | 0.025 μg/kg/min |
Data from a retrospective analysis of the COOPERATE‐HF‐J registry.[6][8]
Table 2: Safety and Other Clinical Endpoints
| Outcome | Low-Dose this compound | Very Low-Dose this compound | Control/Standard Treatment |
| Incidence of Hypotension (SBP < 90 mmHg) within 48h | Lower than VLD-ANP | Significantly higher than NO-ANP and LD-ANP groups | N/A |
| Composite of All-Cause Death and HF Hospitalization (2 years, LASCAR-AHF trial) | 29.5% (n=122) | N/A | 28.0% (n=125) (Hazard Ratio 1.26)[9] |
| In-hospital Mortality (Meta-analysis) | May be associated with higher in-hospital mortality compared to placebo (RR: 1.16)[10][11] | N/A | Lower than this compound group[10][11] |
Data compiled from multiple studies.[9][10][11]
Experimental Protocols
Protocol: The LASCAR-AHF Trial (Low-dose Administration of this compound for Acute Heart Failure)
This multicenter, open-label, randomized controlled trial aimed to evaluate the long-term clinical outcomes of low-dose intravenous this compound in patients with acute heart failure (AHF).[9]
1. Patient Population:
-
Inclusion Criteria: Patients aged ≥20 to <85 years with AHF, presenting with at least one symptom (e.g., dyspnea, orthopnea) and one sign (e.g., rales, edema) of heart failure, and a systolic blood pressure ≥100 mmHg. Enrollment was required within 6 hours of presentation.[1]
-
Exclusion Criteria: Patients requiring emergency surgery, those with severe aortic stenosis, or a history of hypersensitivity to this compound.
2. Treatment Arms:
-
This compound Group (n=122): Received a continuous intravenous infusion of this compound at a rate of 0.02 μg/kg/min for 72 hours, in addition to standard heart failure treatment.
-
Standard Treatment Group (n=125): Received standard heart failure treatment alone.
3. Primary Endpoint:
-
A composite of all-cause mortality and hospitalization for heart failure within a 2-year follow-up period.[9]
4. Secondary Endpoints:
-
Cumulative urine volume at 72 hours.
-
Change in the degree of dyspnea over 72 hours.
-
Changes in levels of brain natriuretic peptide (BNP), cystatin C, renin, aldosterone, and catecholamines at 72 hours post-randomization.[9]
5. Data Collection:
-
Baseline characteristics, including demographics, medical history, and laboratory parameters (hemoglobin, serum creatinine, BNP, etc.), were recorded at admission.[6]
-
Vital signs, including heart rate and blood pressure, were monitored throughout the infusion period.[6]
-
Follow-up data on mortality and rehospitalization were collected for 2 years.
Protocol: The COOPERATE‐HF‐J Study (Consortium for Pooled Data Analysis regarding Hospitalized Patients with Heart Failure in Japan)
This was a retrospective analysis combining data from two patient cohorts (NARA-HF and REALITY-AHF).[6]
1. Patient Population:
-
Patients with acute decompensated heart failure were included.
-
Patients on maintenance dialysis, with low baseline BNP levels, or treated with both this compound and nitrates were excluded.[6]
2. Dosage Groups:
-
No this compound (NO-ANP): Patients who did not receive this compound.
-
Very Low-Dose this compound (VLD-ANP): Patients who received an initial dose of <0.02 μg/kg/min within 48 hours of emergency department arrival.
-
Low-Dose this compound (LD-ANP): Patients who received an initial dose of ≥0.02 μg/kg/min within 48 hours of emergency department arrival.[6]
3. Endpoints:
-
Primary Endpoint: Cardiovascular mortality within 1 year after admission.
-
Secondary Endpoints: All-cause mortality and rehospitalization due to worsening heart failure within 1 year after admission.[6][8]
4. Statistical Analysis:
-
Kaplan-Meier analysis with the log-rank test was used to compare survival curves.
-
Multivariable Cox proportional hazards analysis was performed to identify independent predictors of outcomes.[2]
Mandatory Visualization
Figure 1. Signaling pathway of this compound.
References
- 1. No effect of low-dose this compound on mortality or hospitalisation in acute HF - Medical Conferences [conferences.medicom-publishers.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of low-dose administration of this compound for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Personnel: A Comprehensive Guide to Handling Carperitide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carperitide, a synthetic human atrial natriuretic peptide. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling, and disposal protocols to minimize exposure and ensure personnel safety.
Hazard Identification and Essential Safety Precautions
This compound is classified as a hazardous substance with specific warnings. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is suspected of damaging fertility or the unborn child.[1] Potential routes of exposure include inhalation, ingestion, and skin absorption, which may cause irritation to the respiratory tract, skin, and eyes.[2][3]
General Handling Practices:
-
Engineering Controls: To minimize airborne exposure, always handle this compound powder within a process enclosure, such as a fume hood or glove box, equipped with local exhaust ventilation.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the substance and before eating, smoking, or using the lavatory.[2]
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical and depends on the specific task being performed. The following table summarizes the recommended PPE for various operational scenarios. A risk assessment should always be performed to ensure the selected equipment provides adequate protection.[4]
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Dry Powder | Chemical Safety Goggles[3] | Heavy Rubber/Chemical Resistant Gloves[3] | N95 or P1 Dust Respirator[2][3] | Full Suit/Lab Coat, Boots[2] |
| Preparing Solutions | Chemical Safety Goggles or Face Shield[4] | Chemical Resistant Gloves[3] | Required if not in a ventilated enclosure | Lab Coat, Closed-toe Shoes |
| Administering Solutions | Safety Glasses with Side Shields | Nitrile or Latex Gloves | Generally not required | Lab Coat |
| Handling Spills | Splash Goggles[2] | Heavy Rubber Gloves[3] | Self-Contained Breathing Apparatus (SCBA)[2][3] | Full Suit, Boots[2] |
| Waste Disposal | Chemical Safety Goggles[3] | Heavy Rubber/Chemical Resistant Gloves[3] | N95 or P1 Dust Respirator (if handling powder) | Full Suit/Lab Coat, Boots |
Operational Plans: Step-by-Step Guidance
Spill Handling Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Personal Precautions for Spill Response:
-
Evacuate the immediate area.[3]
-
Don the appropriate PPE before re-entering, including splash goggles, a full suit, a dust respirator (or SCBA for large spills), boots, and gloves.[2][3] A specialist should be consulted if there is any doubt about the sufficiency of the protective clothing.[2]
Spill Cleanup Procedure:
-
Small Spills: Use appropriate tools to carefully place the spilled solid material into a designated, labeled waste disposal container.[2]
-
Large Spills: Use a shovel to transfer the spilled material into a convenient and secure waste disposal container.[2]
-
Post-Cleanup: After the material has been collected, ventilate the area and thoroughly wash the spill site.[3]
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
-
Eye Contact: Check for and remove any contact lenses. Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2][3]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove any contaminated clothing.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][3]
-
Ingestion: If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person.[2][3]
In all cases of exposure, call a physician for medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Place all contaminated materials, including spilled solids and used PPE, into clearly labeled, sealed containers for disposal.[3]
-
Disposal Method: Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[2] It is recommended to contact a licensed professional waste disposal service. One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
